molecular formula C7H5FN2O B074038 5-Fluoro-1,3-dihydrobenzoimidazol-2-one CAS No. 1544-75-8

5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Cat. No.: B074038
CAS No.: 1544-75-8
M. Wt: 152.13 g/mol
InChI Key: DZRTZDURJKZGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a high-value benzimidazole derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. Its core structure is a privileged motif in pharmacology, known for its ability to interact with a wide range of biological targets. The strategic fluorine substitution at the 5-position enhances the molecule's electronic properties, metabolic stability, and membrane permeability, making it an ideal candidate for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRTZDURJKZGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438115
Record name 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544-75-8
Record name 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the synthetic pathway, including the preparation of the key intermediate, 4-fluoro-1,2-phenylenediamine, and outlines the subsequent cyclization to form the target benzimidazolone. Experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in the practical application of these synthetic methods.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the preparation of the essential precursor, 4-fluoro-1,2-phenylenediamine. The second stage is the cyclization of this diamine with a suitable carbonyl source to form the benzimidazolone ring system.

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline N-(4-fluoro-2-nitrophenyl)acetamide N-(4-fluoro-2-nitrophenyl)acetamide 4-Fluoroaniline->N-(4-fluoro-2-nitrophenyl)acetamide 1. Acetic anhydride, Nitric acid, Sulfuric acid 4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline N-(4-fluoro-2-nitrophenyl)acetamide->4-Fluoro-2-nitroaniline 2. HCl 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine 4-Fluoro-2-nitroaniline->4-Fluoro-1,2-phenylenediamine 3. H2, Raney Ni This compound This compound 4-Fluoro-1,2-phenylenediamine->this compound 4. Urea, Heat

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-Fluoro-1,2-phenylenediamine

The synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine, is a multi-step process starting from 4-fluoroaniline.[1]

Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide

  • In a 2000 mL reaction flask, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid.

  • Cool the mixture to below 0°C using a low-temperature bath with mechanical stirring.

  • Gradually add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid. A light yellow solid will form.

  • After 30 minutes, while maintaining the temperature at 0-5°C, slowly add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid.

  • Monitor the reaction by TLC until completion (approximately 30 minutes).

  • Pour the reaction mixture into 2000 mL of ice water to precipitate the product.

  • Filter the solid and dry to obtain N-(4-fluoro-2-nitrophenyl)acetamide.

Step 2: Synthesis of 4-fluoro-2-nitroaniline

  • In a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid solution.

  • Heat the mixture to reflux for 30 minutes, monitoring by TLC for completion.

  • Pour the reaction solution into 2000 mL of ice water to precipitate the product.

  • Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by washing with water (3 x 200 mL).

  • Dry the solid to obtain 4-fluoro-2-nitroaniline.

Step 3: Synthesis of 4-fluoro-1,2-phenylenediamine

  • In a 2000 mL reaction vessel, combine 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.

  • Pressurize the vessel with hydrogen gas to 1.0 MPa and stir at room temperature for 8 hours.

  • After cooling, carefully filter the mixture to remove the Raney nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine as a gray-white solid.

Synthesis of this compound

The final step involves the cyclization of 4-fluoro-1,2-phenylenediamine with urea. The following protocol is based on a well-established method for the synthesis of analogous benzimidazolones.[2]

Proposed Experimental Protocol:

  • In a round-bottom flask, thoroughly mix 4-fluoro-1,2-phenylenediamine and urea in a 1:1.5 molar ratio.

  • Heat the mixture to 180°C in an oil bath with stirring. The reaction mixture will melt and then solidify as the product forms.

  • Maintain the temperature for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • The solid product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the key compounds in the synthesis.

Table 1: Quantitative Data for the Synthesis of 4-Fluoro-1,2-phenylenediamine [1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(4-fluoro-2-nitrophenyl)acetamideC₈H₇FN₂O₃198.1583.975-76
4-Fluoro-2-nitroanilineC₆H₅FN₂O₂156.1289.695-97
4-Fluoro-1,2-phenylenediamineC₆H₇FN₂126.1391.397-98

Table 2: Spectroscopic Data for 4-Fluoro-1,2-phenylenediamine [1]

Type of DataDetails
¹H NMR (DMSO-d₆, 400MHz)δ: 4.27 (s, 2H), 4.75 (s, 2H), 6.11 (t, 1H, J=8.54Hz), 6.29 (d, 1H, J=10.92Hz), 6.42 (t, 1H, J=7.14Hz)
MS (m/z)127.1 [M+H]⁺

Table 3: Predicted and Reported Data for this compound

PropertyValue
Molecular FormulaC₇H₅FN₂O
Molecular Weight ( g/mol )152.13
Melting Point (°C)>300 (typical for benzimidazolones)

Alternative Synthetic Routes

While the reaction with urea is a common and straightforward method, other carbonyl sources can be employed for the cyclization of 4-fluoro-1,2-phenylenediamine.

  • Phosgene and its Derivatives: Phosgene or its safer equivalents like triphosgene or diphosgene can be used. These reactions are often carried out in the presence of a base.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a mild and effective reagent for this transformation, often used in a suitable solvent like dichloromethane or THF.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis: 4-Fluoro-1,2-phenylenediamine cluster_final_product Final Product Synthesis A Acetylation & Nitration of 4-Fluoroaniline B Hydrolysis of N-(4-fluoro-2-nitrophenyl)acetamide A->B C Reduction of 4-Fluoro-2-nitroaniline B->C D Purification of 4-Fluoro-1,2-phenylenediamine C->D E Reaction of 4-Fluoro-1,2-phenylenediamine with Urea D->E Key Intermediate F Heating the mixture to 180°C E->F G Recrystallization of Crude Product F->G H Characterization of this compound G->H

References

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This guide includes key identifiers, physicochemical parameters, detailed experimental protocols for its synthesis, and insights into its potential biological mechanisms of action.

Core Chemical Identity and Properties

This compound, also known as 5-fluorobenzimidazolone, is a derivative of benzimidazolone featuring a fluorine atom on the benzene ring. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery.[1]

Table 1: Chemical Identifiers and Descriptors

Property Value Source(s)
IUPAC Name 5-fluoro-1,3-dihydrobenzimidazol-2-one [1]
CAS Number 1544-75-8 [1]
Molecular Formula C₇H₅FN₂O [1]
Molecular Weight 152.13 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1F)NC(=O)N2 [1]
InChIKey DZRTZDURJKZGSP-UHFFFAOYSA-N [1]
Synonyms 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one, 5-Fluorobenzimidazolone, 6-Fluoro-1,3-dihydro-2H-benzimidazol-2-one [1][2]
Topological Polar Surface Area (TPSA) 41.1 Ų [1]
logP (calculated) 1.2 [1]
Hydrogen Bond Donors 2 [1]

| Hydrogen Bond Acceptors | 1 |[1] |

Table 2: Physical and Safety Properties

Property Value Source(s)
Boiling Point 118.83 °C at 760 mmHg (Predicted) American Elements
Density 1.367 g/cm³ (Predicted) American Elements

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of 4-fluoro-1,2-phenylenediamine with a suitable one-carbon carbonyl source. Common reagents for this transformation include urea, phosgene derivatives, or 1,1'-carbonyldiimidazole (CDI). The use of CDI is often preferred for its milder reaction conditions and operational simplicity.[3][4]

This protocol describes a representative method for the synthesis of this compound from 4-fluoro-1,2-phenylenediamine and 1,1'-carbonyldiimidazole (CDI).

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous THF.

  • Addition of CDI: To the stirred solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process Reactant1 4-Fluoro-1,2-phenylenediamine Reaction Reaction in Anhydrous THF Reflux, 4-6h Reactant1->Reaction Reactant2 1,1'-Carbonyldiimidazole (CDI) Reactant2->Reaction Workup Solvent Removal & Aqueous Work-up Reaction->Workup Cooling Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

A generalized workflow for the synthesis of this compound.

Spectral Data (Representative)

Table 3: Representative Spectral Characteristics

Technique Expected Observations
¹H NMR Aromatic protons (δ 6.8-7.5 ppm) showing complex splitting patterns due to H-H and H-F coupling. Broad singlets for the N-H protons (δ 10-12 ppm), which are exchangeable with D₂O.
¹³C NMR Aromatic carbons (δ 100-160 ppm), with the carbon bearing the fluorine showing a large C-F coupling constant. A distinct peak for the carbonyl carbon (C=O) around δ 155-165 ppm.
¹⁹F NMR A single resonance for the fluorine atom, with its chemical shift and splitting pattern dependent on the solvent and neighboring protons.
IR (KBr) Strong C=O stretching vibration (approx. 1680-1720 cm⁻¹). N-H stretching bands (approx. 3100-3300 cm⁻¹). C-F stretching vibration (approx. 1100-1250 cm⁻¹). Aromatic C-H and C=C stretching bands.

| Mass Spec (ESI) | Expected [M+H]⁺ ion at m/z 153.046 and [M-H]⁻ ion at m/z 151.030. |

Biological Activity and Potential Mechanism of Action

Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[8][9] The incorporation of a fluorine atom can enhance these properties.[5]

One of the well-documented mechanisms of action for benzimidazole-based compounds is their ability to interact with DNA.[10][11] These planar, aromatic systems can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[10][12] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in rapidly dividing cells, which is a key principle behind many anticancer agents.[11][12] Other potential mechanisms for this class of compounds include minor groove binding and the inhibition of key enzymes like kinases or polymerases.[13][14][15]

Diagram 2: Proposed Mechanism - DNA Intercalation

DNA_Intercalation cluster_compound Compound Action cluster_dna Cellular Target: DNA cluster_consequence Biological Consequence Compound 5-Fluoro-1,3- dihydrobenzoimidazol-2-one DNA_Helix DNA Double Helix Compound->DNA_Helix Intercalation Base_Pairs Base Pairs Disruption Disruption of DNA Processes DNA_Helix->Disruption Structural Distortion Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

The compound intercalates into DNA, disrupting replication and leading to apoptosis.

Conclusion

This compound is a versatile chemical entity with significant potential for applications in drug development and materials science. Its synthesis is achievable through established chemical routes, and its fluorinated benzimidazolone core suggests a range of possible biological activities, most notably through mechanisms involving DNA interaction. This guide provides a foundational repository of its chemical properties to aid researchers in their exploration of this promising compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: IUPAC Nomenclature and Synonyms

This technical guide provides a comprehensive overview of the chemical nomenclature of this compound, a fluorinated benzimidazolone derivative of interest in medicinal chemistry and drug discovery.[1] Accurate and consistent identification of this compound is critical for researchers engaged in its synthesis, characterization, and evaluation for potential therapeutic applications.

IUPAC Name

The formal name for this compound, established by the International Union of Pure and Applied Chemistry (IUPAC), is 5-fluoro-1,3-dihydrobenzimidazol-2-one .[2][3] This systematic name precisely describes the molecular structure, indicating a benzimidazole core with a fluorine atom at the 5th position and a ketone group at the 2nd position of the heterocyclic ring, which exists in a dihydro form.

Chemical Structure and Identifiers

Identifier Value
IUPAC Name 5-fluoro-1,3-dihydrobenzimidazol-2-one[2][3]
CAS Number 1544-75-8[2][3]
Molecular Formula C₇H₅FN₂O[2][3]
Molecular Weight 152.13 g/mol [4]
SMILES O=C1NC2=CC(F)=CC=C2N1[4]
InChI InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)[2]

Synonyms

In scientific literature, patents, and chemical supplier catalogs, this compound is known by several synonyms. The following table lists the most commonly encountered alternative names for this compound.

Synonym Source/Reference
5-FLUOROBENZIMIDAZOLONE[3]
5-FLUORO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE[3]
2H-Benzimidazol-2-one, 5-fluoro-1,3-dihydro-[3]
5-fluoro-1,3-dihydro-2H-benzimidazol-2-one[3]
5-Fluoro-1H-benzo[d]imidazol-2(3H)-one[4]
5-Fluoro-2-benzimidazolinone[4]
6-Fluoro-1,3-dihydro-2H-benzimidazol-2-one
5-Fluor-1,3-dihydro-benzimidazol-2-on
5-fluoro-3-hydrobenzimidazol-2-one

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various identifiers and synonyms.

5_Fluoro_1_3_dihydrobenzoimidazol_2_one_Nomenclature Nomenclature and Identifiers for this compound Core This compound IUPAC IUPAC Name: 5-fluoro-1,3-dihydrobenzimidazol-2-one Core->IUPAC is formally named CAS CAS Number: 1544-75-8 Core->CAS is registered as Synonyms Synonyms Core->Synonyms is also known as Syn1 5-FLUOROBENZIMIDAZOLONE Synonyms->Syn1 Syn2 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one Synonyms->Syn2 Syn3 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one Synonyms->Syn3 Syn4 5-Fluoro-2-benzimidazolinone Synonyms->Syn4

Caption: Relationship between the core compound, its IUPAC name, CAS number, and common synonyms.

This guide serves as a foundational reference for the accurate identification of this compound. A clear understanding of its nomenclature is paramount for effective communication and collaboration within the scientific community.

References

In-depth Technical Guide: 5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS No. 1544-75-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, a fluorinated benzimidazolone derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and available biological activity data.

Chemical Identity and Properties

CAS Number: 1544-75-8[1][2][3]

This compound is a heterocyclic organic compound. The benzimidazolone core is a key structural motif found in numerous pharmacologically active molecules. The introduction of a fluorine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

PropertyValueSource
Molecular Formula C₇H₅FN₂O[1][2]
Molecular Weight 152.13 g/mol [1]
IUPAC Name 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one[2]
Synonyms 5-Fluorobenzimidazolone; 5-Fluoro-1,3-dihydro-benzimidazol-2-one[2]

Synthesis and Characterization

A plausible synthetic route for this compound would involve the reaction of 4-fluoro-1,2-phenylenediamine with urea. This reaction is typically carried out at elevated temperatures.

A general procedure for the synthesis of a related compound, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, involves heating a mixture of 4-methyl-1,2-phenylenediamine and urea at 180°C. A similar approach could likely be adapted for the fluoro-derivative.

Characterization:

Comprehensive spectral data for this compound is not available in the public domain. However, standard analytical techniques would be employed for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the fluorine atom.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O bonds of the benzimidazolone ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly described in the available literature. However, based on methodologies for similar compounds, the following outlines general approaches that could be employed.

General Synthesis of Benzimidazolone Derivatives

This protocol is adapted from the synthesis of related benzimidazolone compounds.

Materials:

  • Substituted o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine)

  • Urea

  • High-boiling point solvent (optional)

Procedure:

  • A mixture of the substituted o-phenylenediamine and a slight excess of urea is heated, either neat or in a high-boiling point solvent.

  • The reaction temperature is typically maintained between 150-200°C for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Antimicrobial Activity Assay (Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in the broth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Test compound (this compound)

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a few hours, during which viable cells convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is limited in the public domain, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of benzimidazole have been reported to possess antimicrobial, antiviral, anticancer, and other therapeutic properties.

Fluorinated benzimidazole derivatives, in particular, have shown promise as potential therapeutic agents. For instance, some 5-fluorouracil-derived benzimidazoles have demonstrated significant antibacterial and antifungal activities. It is hypothesized that these compounds may exert their effect by intercalating into DNA, thereby blocking replication.

Given the structural similarities, this compound is a candidate for investigation in various biological assays to explore its potential as an antimicrobial or anticancer agent. Further research is warranted to determine its specific biological targets and mechanism of action.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the reviewed literature detailing the involvement of this compound in any signaling pathways. To investigate its mechanism of action, a logical experimental workflow could be proposed.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of 5-Fluoro-1,3-dihydro- benzoimidazol-2-one purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (IC50 Determination) characterization->anticancer target_id Target Identification antimicrobial->target_id anticancer->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis in_vivo In Vivo Studies pathway_analysis->in_vivo

Proposed workflow for the investigation of this compound.

This workflow begins with the synthesis and characterization of the compound, followed by initial biological screening for antimicrobial and anticancer activities. Promising results would then lead to more in-depth mechanism of action studies, including target identification and signaling pathway analysis, potentially culminating in in vivo studies.

References

Spectroscopic and Biological Insights into 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a fluorinated heterocyclic compound belonging to the benzimidazolone class. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the benzimidazole core in a wide range of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This technical guide provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and an overview of the potential biological activities of this compound and its close analogs.

Spectroscopic Data

Predicted Spectroscopic Data
Spectroscopy Predicted Data
¹H NMR Aromatic protons would appear as multiplets or doublets of doublets in the range of δ 6.8-7.5 ppm. The NH protons would likely appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.
¹³C NMR Aromatic carbons would resonate in the region of δ 100-150 ppm. The carbonyl carbon (C=O) would be observed further downfield, typically in the range of δ 150-160 ppm. The carbon atom attached to the fluorine would show a characteristic large one-bond C-F coupling constant.
IR (Infrared) A strong absorption band corresponding to the C=O stretching vibration would be expected around 1700-1750 cm⁻¹. N-H stretching vibrations would appear as a broad band in the region of 3100-3300 cm⁻¹. C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.
MS (Mass Spec.) The mass spectrum would show a molecular ion peak [M]⁺ at m/z 152.13, corresponding to the molecular weight of the compound (C₇H₅FN₂O).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of benzimidazolones is the reaction of an o-phenylenediamine with a carbonyl source, such as urea or phosgene derivatives. The following is a detailed protocol adapted from the synthesis of the parent 1,3-dihydro-2H-benzimidazol-2-one, which can be applied to the synthesis of the 5-fluoro analog.

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Urea

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1 mole equivalent) and urea (1.2 mole equivalents).

  • Reaction Mixture: Add a mixture of concentrated hydrochloric acid and water.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Carefully neutralize the mixture with an aqueous solution of sodium hydroxide until a pH of 7 is reached.

  • Isolation of Crude Product: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture with the addition of activated charcoal to remove colored impurities. Filter the hot solution and allow it to cool to obtain pure crystals of this compound.

Spectroscopic Characterization Protocol

Instrumentation:

  • NMR: A 400 MHz or 500 MHz NMR spectrometer.

  • IR: A Fourier-transform infrared (FTIR) spectrometer.

  • MS: A high-resolution mass spectrometer (HRMS) with an appropriate ionization source (e.g., ESI or EI).

Sample Preparation:

  • NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • IR: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.

  • MS: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of fluorinated benzimidazoles has shown significant promise in various therapeutic areas.

Antimicrobial Activity

Fluorinated benzimidazole derivatives have been reported to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the fluorine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cell penetration and target interaction.

Antitumor Activity

Several studies have highlighted the antitumor potential of fluorinated benzimidazoles.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, related compounds have been shown to act as microtubule targeting agents, inducing mitotic arrest and apoptosis in cancer cells.[1]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization A 4-Fluoro-1,2-phenylenediamine + Urea B Reaction in Acidic Medium A->B C Reflux B->C D Neutralization & Precipitation C->D E Crude Product D->E F Recrystallization E->F G Pure 5-Fluoro-1,3- dihydrobenzoimidazol-2-one F->G H NMR (¹H, ¹³C) G->H I IR Spectroscopy G->I J Mass Spectrometry G->J

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship for Biological Screening

This diagram outlines a logical progression for the biological evaluation of a novel compound like this compound, starting from initial screening to more specific mechanistic studies.

G cluster_screening Initial Biological Screening cluster_followup Follow-up Studies cluster_mechanistic Mechanistic Investigation A This compound B Antimicrobial Activity Assay (Bacteria, Fungi) A->B C Anticancer Activity Assay (Various Cell Lines) A->C D Determine Minimum Inhibitory Concentration (MIC) B->D E Cytotoxicity Assays (IC₅₀) C->E F Enzyme Inhibition Assays E->F G Cell Cycle Analysis E->G H Apoptosis Assays E->H

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. While comprehensive experimental spectroscopic data is not widely published, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from closely related analogs. Further research into this and similar compounds is warranted to fully explore their therapeutic potential.

References

An In-Depth Technical Guide to 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a fluorinated heterocyclic compound belonging to the benzimidazolone class of molecules. The incorporation of a fluorine atom into the benzimidazole scaffold can significantly modify its physicochemical properties, enhancing its potential as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and the exploration of its biological significance.

Introduction and Historical Context

The parent compound, 1,3-dihydrobenzoimidazol-2-one, was first synthesized in 1879 by Rudolph.[1] The introduction of a fluorine atom to this core structure is a more recent development, driven by the increasing recognition of fluorine's unique properties in modulating the biological activity of organic molecules.[2] Fluorination can enhance metabolic stability, binding affinity to biological targets, and membrane permeability.[2] While the specific discovery of this compound is not well-documented in a singular seminal publication, its emergence is intertwined with the broader exploration of fluorinated benzimidazoles as potential therapeutic agents. The synthesis of related compounds, such as 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, by heating the corresponding diamine with urea, suggests a long-standing and established synthetic route for this class of compounds.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1544-75-8[4]
Molecular Formula C₇H₅FN₂O[4]
Molecular Weight 152.13 g/mol [4]
Appearance White to off-white powder-
Melting Point >300 °C-
Solubility Sparingly soluble in common organic solvents-

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the cyclization of 4-fluoro-1,2-phenylenediamine with a carbonyl source, such as urea or a urea equivalent like 1,1'-carbonyldiimidazole (CDI).

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process, starting from the commercially available 4-fluoroaniline. The first step involves the synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine, followed by the cyclization to the final product.

SynthesisWorkflow Start 4-Fluoroaniline Intermediate 4-Fluoro-1,2-phenylenediamine Start->Intermediate Nitration & Reduction Product This compound Intermediate->Product Cyclization with Urea/CDI

General workflow for the synthesis of this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis from 4-Fluoro-1,2-phenylenediamine and Urea

This protocol is based on the well-established reaction of o-phenylenediamines with urea to form benzimidazolones.[3]

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Urea

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or ethylene glycol)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.2 eq).

  • Add a suitable high-boiling point solvent (e.g., DMF or ethylene glycol) to the flask.

  • Heat the reaction mixture to 130-150 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Acidify the aqueous suspension with concentrated HCl to a pH of approximately 1-2.

  • Filter the resulting precipitate and wash it thoroughly with deionized water.

  • To remove any unreacted starting material and acidic impurities, suspend the crude product in a saturated solution of sodium bicarbonate.

  • Filter the solid, wash with deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the purified this compound in a vacuum oven.

Protocol 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method offers a milder alternative to the high-temperature urea fusion.

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous THF.

  • Slowly add the CDI solution to the solution of 4-fluoro-1,2-phenylenediamine at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization Data

The structure of the synthesized this compound should be confirmed by standard analytical techniques. Below are the expected spectral data ranges.

TechniqueExpected Data
¹H NMR (DMSO-d₆)δ 10.5-11.0 (s, 2H, NH), 6.8-7.2 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆)δ 155-160 (C=O), 150-155 (C-F), 125-135, 105-115 (Ar-C)
IR (KBr, cm⁻¹)3200-3400 (N-H stretching), 1680-1720 (C=O stretching)
Mass Spec. (ESI-MS)m/z 153.0 [M+H]⁺, 151.0 [M-H]⁻

Biological Activity and Potential Applications

While extensive biological studies specifically on this compound are limited in publicly available literature, the broader class of fluorinated benzimidazoles has shown significant promise in various therapeutic areas. The introduction of the fluorine atom is known to enhance biological activity.[2]

Potential as an Antimicrobial Agent

Benzimidazole derivatives are known for their wide range of antimicrobial activities. The fluorine substituent can enhance these properties. For instance, fluorinated benzimidazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[5]

Enzyme Inhibition

The benzimidazolone scaffold is a common feature in many enzyme inhibitors. For example, derivatives of this compound could potentially inhibit kinases, which are crucial targets in cancer therapy.[6] Other fluorinated compounds have been shown to inhibit enzymes like cytochrome P450s, which are involved in carcinogen activation.[7]

Receptor Binding

Benzimidazolone derivatives have been investigated for their ability to bind to various receptors in the central nervous system. For example, some derivatives have shown affinity for dopamine D2 and serotonin 5-HT1A receptors, suggesting potential applications in the treatment of psychiatric disorders.[8] Others have been identified as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors.[9]

Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively elucidated for this compound. However, based on the known activities of related compounds, several potential pathways could be modulated.

SignalingPathways Compound 5-Fluoro-1,3-dihydro- benzoimidazol-2-one Target Potential Biological Target (e.g., Kinase, Receptor) Compound->Target Binding/Inhibition Pathway Downstream Signaling Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Hypothetical signaling pathway for this compound.

Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a readily accessible and versatile building block with significant potential in drug discovery and development. Its synthesis is based on established chemical transformations, making it an attractive scaffold for the generation of compound libraries for high-throughput screening. While its specific biological activities are yet to be fully explored, the known pharmacological profiles of related fluorinated benzimidazoles suggest that it could be a promising starting point for the development of new therapeutic agents targeting a range of diseases, including infections, cancer, and neurological disorders. This guide provides a solid foundation for researchers to initiate and advance studies on this intriguing molecule.

References

Potential Therapeutic Targeting of Soluble Epoxide Hydrolase by 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one as a therapeutic agent by proposing soluble epoxide hydrolase (sEH) as a primary molecular target. While direct experimental evidence for this specific compound is not yet available, this hypothesis is built upon the established presence of the benzimidazolone scaffold in a significant class of potent sEH inhibitors. This document provides a comprehensive overview of sEH as a therapeutic target, including its role in critical signaling pathways, quantitative data for representative inhibitors, detailed experimental protocols for assessing inhibitory activity, and visual workflows for drug discovery and mechanism of action.

Introduction: The Rationale for Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these beneficial effects. Inhibition of sEH, therefore, represents a promising therapeutic strategy for a range of pathological conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[1][2][3][4][5]

The chemical structure of this compound features a benzimidazolone core, a scaffold that is also present in a number of known potent inhibitors of soluble epoxide hydrolase. This structural similarity provides a strong rationale for investigating this compound as a potential sEH inhibitor. This guide will, therefore, proceed under the hypothesis that sEH is a primary therapeutic target for this compound, and will provide the necessary technical information for its evaluation.

The sEH Signaling Pathway

The primary role of sEH is the regulation of EET levels. As depicted in the signaling pathway diagram below, arachidonic acid is metabolized by cytochrome P450 (CYP) enzymes to produce various EETs. These EETs exert their beneficial effects through various downstream signaling cascades. However, sEH rapidly converts these EETs into dihydroxyeicosatrienoic acids (DHETs), which are generally considered to be less biologically active. Inhibition of sEH preserves the levels of EETs, thereby amplifying their protective effects.

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory Vasodilatory Analgesic Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inhibitor 5-Fluoro-1,3-dihydro- benzoimidazol-2-one (Proposed Inhibitor) Inhibitor->sEH sEH_Inhibitor_Screening_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation VS Virtual Screening (Docking, Pharmacophore) Hits1 Initial Hits VS->Hits1 Lib Compound Library Lib->VS HTS High-Throughput Screening (Fluorescence Assay) Hits1->HTS IC50 IC50 Determination HTS->IC50 Selectivity Selectivity Assays IC50->Selectivity PK Pharmacokinetics Selectivity->PK Efficacy Efficacy Models (e.g., Hypertension, Inflammation) PK->Efficacy Lead Lead Compound Efficacy->Lead Experimental_Logic_Flow Hypothesis Hypothesis: This compound inhibits sEH Synthesis Chemical Synthesis and Purification of Compound Hypothesis->Synthesis InVitro In Vitro sEH Inhibition Assay (IC50) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR CellBased Cell-Based Assays (e.g., EET stabilization) InVitro->CellBased Conclusion Conclusion: Therapeutic Potential SAR->Conclusion CellBased->Conclusion

References

5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. Among these, the benzimidazole core, and specifically its derivative 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, has emerged as a particularly valuable building block. The incorporation of a fluorine atom at the 5-position of the benzimidazol-2-one system imparts unique physicochemical properties, including increased metabolic stability and enhanced binding affinity, making it an attractive starting point for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound as a building block in drug discovery, detailing its synthesis, chemical properties, and applications in the creation of potent inhibitors for key biological targets.

Physicochemical Properties and Synthetic Overview

This compound, with the chemical formula C₇H₅FN₂O, is a stable, crystalline solid.[3][4] The presence of the electron-withdrawing fluorine atom influences the electron density of the aromatic ring system, which can modulate the pKa of the N-H protons and affect intermolecular interactions with target proteins.[2]

The synthesis of the this compound core is typically achieved through a multi-step process commencing with commercially available starting materials. A common synthetic route involves the nitration of a fluorinated aniline derivative, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazolone ring system.

Applications in Drug Discovery: A Focus on Oncology

The this compound scaffold has proven to be a versatile template for the design of inhibitors targeting enzymes crucial for cancer cell survival and proliferation. Notably, this building block has been instrumental in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

PARP Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are central to the cellular response to DNA damage.[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[5] The this compound moiety has been incorporated into novel PARP inhibitors, demonstrating significant potency.

Quantitative Data: PARP Inhibitory Activity

Compound IDTargetIC50 (nM)Cell LineReference
Talazoparib (BMN 673) PARP1/2Ki = 1.2/0.87-[6]
Compound 8a PARP-136-[7]
Compound 81 PARP-1/-230/2-[8]
Olaparib (reference) PARP-134-[7]

This table presents a selection of reported inhibitory activities and is not exhaustive.

Signaling Pathway: PARP in DNA Damage Repair

PARP_Signaling cluster_activation PARP1 Activation and PARylation cluster_recruitment Recruitment of Repair Machinery cluster_repair DNA Repair and Reset DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits PARG PARG/ARH3 PAR->PARG hydrolyzed by Repair SSB Repair DNA_Repair_Proteins->Repair PARG->PARP1 releases

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Kinase Inhibition

Receptor and non-receptor tyrosine kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The this compound scaffold has been successfully employed to generate potent inhibitors of various kinases implicated in oncology.

Quantitative Data: Kinase Inhibitory and Anticancer Activity

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 5b HCC19372.6[9]
Compound 19g VEGFR-20.0038[10]
Compound 16l HuH70.09[10]
5-Fluorouracil (reference) HepG218.8[10]
Compound 3c MCF-735.81[11]

This table presents a selection of reported inhibitory and cytotoxic activities and is not exhaustive.

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Signaling

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor recruits Ras Ras Adaptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

Experimental Protocols

Synthesis of this compound

A representative synthesis of the core scaffold is outlined below. This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Nitration of 4-Fluoroaniline

  • To a cooled (0-5 °C) solution of 4-fluoroaniline in concentrated sulfuric acid, add potassium nitrate portion-wise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-fluoro-2-nitroaniline.

Step 2: Reduction of 4-Fluoro-2-nitroaniline

  • To a solution of 4-fluoro-2-nitroaniline in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture, filter through celite to remove the iron salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield 4-fluoro-1,2-phenylenediamine.

Step 3: Cyclization to this compound

  • Dissolve 4-fluoro-1,2-phenylenediamine in a suitable solvent such as tetrahydrofuran (THF).

  • Add a carbonyl source, such as triphosgene or carbonyldiimidazole (CDI), portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to afford this compound.

General Procedure for N-Alkylation and Suzuki Coupling

The synthesized this compound can be further functionalized, for example, through N-alkylation followed by a Suzuki coupling reaction to introduce diverse aryl or heteroaryl moieties.

Workflow for Derivative Synthesis

Synthesis_Workflow Start 5-Fluoro-1,3- dihydrobenzoimidazol-2-one N_Alkylation N-Alkylation Start->N_Alkylation Intermediate N-Alkylated Intermediate N_Alkylation->Intermediate Suzuki Suzuki Coupling Intermediate->Suzuki Final_Product Final Derivative Suzuki->Final_Product

Caption: General workflow for the synthesis of derivatives.

In Vitro Biological Assays

MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[12][13]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro PARP-1 Inhibition Assay This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

  • A 96-well plate is coated with histones, which serve as the substrate for PARP-1.

  • The test compound at various concentrations is pre-incubated with recombinant PARP-1 enzyme and activated DNA.

  • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • After incubation, the plate is washed, and streptavidin-HRP is added to detect the biotinylated PAR chains on the histones.

  • A chemiluminescent or colorimetric substrate is added, and the signal is measured using a plate reader.

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of benzimidazole derivatives can be complex and is often characterized by first-pass metabolism in the liver.[14] The introduction of a fluorine atom, as in the this compound scaffold, is a common strategy to enhance metabolic stability and improve oral bioavailability.[15]

For instance, Talazoparib, a potent PARP inhibitor, is rapidly absorbed after oral administration with a median time to maximum plasma concentration of approximately 1.0 to 2.0 hours.[16] It exhibits linear pharmacokinetics and is primarily eliminated unchanged via renal excretion, with minimal hepatic metabolism.[17][18] The half-life of Talazoparib is approximately 50-60 hours after a single dose.[19] While direct pharmacokinetic data for a wide range of this compound derivatives is limited, the favorable properties of related compounds like Talazoparib highlight the potential of this scaffold in developing orally bioavailable drugs.

Conclusion

This compound has firmly established itself as a privileged scaffold in the field of drug discovery, particularly in the development of targeted cancer therapies. Its synthetic accessibility and the advantageous physicochemical properties conferred by the fluorine substituent make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success in yielding potent PARP and kinase inhibitors underscores its continued importance. This technical guide serves as a foundational resource for researchers and scientists aiming to leverage the potential of this versatile building block in the design and development of the next generation of innovative medicines.

References

Methodological & Application

Applications of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorinated heterocyclic scaffold, 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom, enhance its binding affinity and metabolic stability, making it a valuable starting point for the development of novel therapeutic agents. This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.

Kinase Inhibition for Anticancer Therapy

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, particularly Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer cells. Inhibition of these kinases can lead to mitotic arrest and apoptosis in tumor cells.

Quantitative Data: Aurora Kinase Inhibition

The following table summarizes the inhibitory activity of various benzimidazole derivatives against Aurora kinases A and B.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
PHA-739358 (Danusertib) Aurora A13Various[1]
Aurora B79Various[1]
Alisertib (MLN8237) Aurora A1.2Various[1]
Aurora B396.5Various[1]
PF-03814735 Aurora A5HCT-116, HL-60, etc.[1]
Aurora B0.8HCT-116, HL-60, etc.[1]
AT9283 Aurora A3 (52% inhibition)Imatinib-resistant CML[1]
Aurora B3 (58% inhibition)Imatinib-resistant CML[1]
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Aurora kinases using a luminescence-based ADP-Glo™ assay.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (for controls) to the wells of the assay plate.

    • Add 5 µL of a master mix containing the kinase substrate and ATP to each well.

    • To initiate the reaction, add 2.5 µL of diluted Aurora kinase to each well, except for the "blank" control.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow Aurora Kinase Inhibition Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Buffers) plate Plate Setup (Compound, Substrate/ATP Mix) prep->plate compound Prepare Serial Dilutions of Test Compound compound->plate reaction Initiate Reaction (Add Kinase, Incubate) plate->reaction stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction->stop detect Generate Luminescence (Add Kinase Detection Reagent) stop->detect read Read Luminescence (Luminometer) detect->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze

Workflow for an in vitro Aurora kinase inhibition assay.

Antiviral Activity

The benzimidazole scaffold is a well-known pharmacophore in antiviral drug discovery. Fluorinated derivatives, in particular, have shown promise as inhibitors of the hepatitis C virus (HCV) by targeting the non-structural protein 5A (NS5A), which is essential for viral replication and assembly.

Quantitative Data: Anti-HCV Activity

The following table presents the half-maximal effective concentration (EC50) of fluorinated benzimidazole derivatives against HCV replicons.

Compound ClassVirus/RepliconEC50 (nM)Reference
Bis-(fluorobenzimidazole) derivativeHCV Genotype 1a0.008 - 0.57
Bis-(fluorobenzimidazole) derivativeHCV Genotype 1b0.008 - 0.57
Bis-(fluorobenzimidazole) derivativeHCV Genotype 2b0.008 - 0.57
Bis-(fluorobenzimidazole) derivativeHCV Genotype 4a0.008 - 0.57
Experimental Protocol: HCV Replicon Assay

This protocol describes a cell-based assay to determine the antiviral activity of compounds against HCV using a subgenomic replicon system that expresses a reporter gene (e.g., luciferase).

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene

  • Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin, and G418 for selection)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Plate the HCV replicon cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luciferase Assay (Antiviral Activity):

    • Remove the culture medium and lyse the cells.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence, which is proportional to the level of HCV replication.

  • Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT) to determine the effect of the compounds on cell viability.

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication for each compound concentration.

    • Determine the EC50 value from the dose-response curve.

    • Determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data.

    • Calculate the selectivity index (SI = CC50 / EC50).

cluster_hcv HCV Replicon Assay Workflow seed Seed HCV Replicon Cells treat Treat with Test Compounds seed->treat incubate Incubate for 72 hours treat->incubate luciferase Measure Luciferase Activity (HCV Replication) incubate->luciferase cytotoxicity Measure Cell Viability (Cytotoxicity) incubate->cytotoxicity analyze Calculate EC50, CC50, and SI luciferase->analyze cytotoxicity->analyze cluster_neuro Neuroprotective Signaling Pathways Compound Benzimidazolone Derivative ROS Reactive Oxygen Species (ROS) Compound->ROS Inhibits Inflammation Neuroinflammation Compound->Inflammation Inhibits Neuroprotection Neuroprotection ROS->Neuroprotection Induces Damage Inflammation->Neuroprotection Induces Damage cluster_synthesis Synthesis of this compound start 4-Fluoroaniline step1 Nitration & Hydrolysis start->step1 intermediate 4-Fluoro-2-nitroaniline step1->intermediate step2 Reduction intermediate->step2 diamine 4-Fluoro-1,2-phenylenediamine step2->diamine step3 Cyclization with Urea diamine->step3 product 5-Fluoro-1,3-dihydro- benzoimidazol-2-one step3->product

References

Application Notes and Protocols: In Vitro Testing of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the anticancer potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. Detailed protocols for assessing cytotoxicity, and apoptosis induction are presented. Due to the limited availability of specific data for this compound, this guide synthesizes methodologies and presents example data from studies on structurally related fluorinated benzimidazole derivatives and the widely used anticancer drug 5-Fluorouracil (5-FU). These protocols and data serve as a foundational framework for initiating the investigation of this novel compound.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including anticancer properties. The introduction of a fluorine atom to the benzimidazole scaffold can significantly alter its biological activity, often enhancing its efficacy. This compound is a novel compound with potential as an anticancer agent. A systematic in vitro evaluation is the first crucial step in elucidating its therapeutic potential and mechanism of action. This document outlines the essential protocols for such an investigation.

Data Presentation: Cytotoxicity of Related Fluorinated Compounds

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various fluorinated benzimidazole derivatives and 5-Fluorouracil against a panel of human cancer cell lines to provide a comparative baseline.

Table 1: IC50 Values of Fluorinated Benzimidazole Derivatives and 5-Fluorouracil Against Various Cancer Cell Lines

CompoundCancer Cell LineTissue of OriginIC50 (µM)Reference
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7Breast Cancer0.73 ± 0.0[1][2]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-231Breast Cancer20.4 ± 0.2[1][2]
5-Fluorouracil (5-FU)A431Skin Cancer47.02 ± 0.65[3]
5-Fluorouracil (5-FU)HT29Colon Cancer85.37 ± 1.81[3]
5-Fluorouracil (5-FU)HeLaCervical Cancer43.34 ± 2.77[3]
5-Fluoro-1,3-oxazine-2,6(3H)-dione (3-oxa-FU)L-1210Leukemia10[4]
para-fluoro substituted benzimidazole (ORT14)A549Lung CancerNot specified[5]
ortho-fluoro substituted benzimidazole (ORT15)A549Lung Cancer0.354[5]
ortho-fluoro substituted benzimidazole (ORT15)A375Melanoma0.177[5]
ortho-fluoro substituted benzimidazole (ORT15)HepG2Liver Cancer0.177[5]

Note: The data presented are for comparative purposes and will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be selected, for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), to assess the broad-spectrum activity of the compound.

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined from the dose-response curve.

Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay can be used to detect and quantify apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in cell survival and apoptosis signaling pathways.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Diagrams of experimental workflows and potential signaling pathways provide a clear visual representation of the processes involved.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Value cell_culture->cytotoxicity Seed cells compound_prep Prepare this compound Stock Solution compound_prep->cytotoxicity Treat cells apoptosis Apoptosis Assay (Annexin V/PI) Quantify Apoptotic Cells cytotoxicity->apoptosis Use IC50 concentration western_blot Western Blot Analysis Investigate Protein Expression cytotoxicity->western_blot Use IC50 concentration data_analysis Analyze Quantitative Data (IC50, % Apoptosis) apoptosis->data_analysis pathway_analysis Elucidate Mechanism of Action (Signaling Pathways) western_blot->pathway_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for the in vitro testing of this compound.

Many anticancer agents, particularly those containing a fluoropyrimidine scaffold like 5-FU, induce DNA damage, which can activate the p53 signaling pathway, leading to cell cycle arrest or apoptosis.

G cluster_outcomes Cellular Outcomes compound 5-Fluoro-1,3-dihydro- benzoimidazol-2-one dna_damage DNA Damage compound->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair

Caption: Potential p53-mediated signaling pathway activated by the test compound.

Conclusion

The protocols and data presented in this document provide a solid foundation for the initial in vitro evaluation of this compound as a potential anticancer agent. A systematic approach, beginning with broad cytotoxicity screening followed by more detailed mechanistic studies, will be crucial in determining its therapeutic potential and advancing its development.

References

Development of Novel Therapeutics Using 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel therapeutics based on the 5-Fluoro-1,3-dihydrobenzoimidazol-2-one scaffold. This privileged structure is a key component in a variety of biologically active compounds with potential applications in oncology, infectious diseases, and more. These guidelines will cover synthetic methodologies, biological evaluation techniques, and data interpretation to facilitate the discovery and development of new chemical entities.

Introduction

The this compound core is a fluorinated heterocyclic motif that has garnered significant interest in medicinal chemistry. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. This document serves as a comprehensive guide for researchers aiming to explore the therapeutic potential of this versatile chemical entity.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be achieved through various established chemical reactions. A general synthetic workflow is outlined below.

G A Starting Material (e.g., 4-Fluoro-1,2-phenylenediamine) B Cyclization Reaction (e.g., with urea, phosgene, or CDI) A->B C This compound Core B->C D N-Alkylation / N-Arylation C->D E Substitution Reactions on the Benzene Ring C->E F Coupling Reactions (e.g., Suzuki, Heck) C->F G Final Derivative Library D->G E->G F->G

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of N-substituted this compound Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the this compound core.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Biological Evaluation

Anticancer Activity

Derivatives of this compound have shown promising anticancer activity through various mechanisms of action.

The following table summarizes the cytotoxic activity of selected 5-fluoro-benzimidazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
MBIC MCF-7 (Breast)MTT0.73 ± 0.0
MBIC MDA-MB-231 (Breast)MTT20.4 ± 0.2
Compound 18 CCD 841 CoN (Colon)MTT210.23[1]
Compound 5b HCC1937 (Breast)MTT2.6[2]
ORT14 A549 (Lung)MTT0.354[3]
ORT15 A375 (Melanoma)MTT0.177[3]
ORT15 HepG2 (Liver)MTT0.177[3]

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Several mechanisms of action have been proposed for the anticancer effects of this compound derivatives.

  • Microtubule Targeting: Some derivatives act as microtubule targeting agents, leading to mitotic arrest and apoptosis.[4] This pathway involves the modulation of key cell cycle proteins.

G A 5-Fluoro-benzimidazol-2-one Derivative (e.g., MBIC) B Microtubule Destabilization A->B C Mitotic Arrest B->C D p53 Activation C->D E Survivin Downregulation C->E F Cdk1/Cyclin B1 Inactivation C->F G Apoptosis D->G E->G F->G

Caption: Proposed microtubule targeting pathway.

  • Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and Poly (ADP-ribose) polymerase (PARP).[5][6]

G cluster_0 Tyrosine Kinase Inhibition cluster_1 PARP Inhibition A 5-Fluoro-benzimidazol-2-one Derivative B VEGFR/PDGFR A->B Inhibits C Downstream Signaling (e.g., PI3K/AKT, MAPK) B->C D Inhibition of Angiogenesis, Proliferation, and Survival C->D E 5-Fluoro-benzimidazol-2-one Derivative F PARP Enzyme E->F Inhibits G Inhibition of DNA Single-Strand Break Repair F->G H Synthetic Lethality in BRCA-deficient cells G->H

Caption: Enzyme inhibition pathways.

  • DNA Intercalation: Some benzimidazole derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.

G A 5-Fluoro-benzimidazol-2-one Derivative B Binds to DNA A->B C Intercalation between DNA Base Pairs B->C D Distortion of DNA Helix C->D E Inhibition of Replication and Transcription D->E F Cell Cycle Arrest and Apoptosis E->F

Caption: DNA intercalation mechanism.

Antimicrobial Activity

The this compound scaffold has also been explored for the development of novel antimicrobial agents.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluoro-benzimidazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 18 Escherichia coli O157:H70.49[1]
Compound 18 Escherichia coli ATCC 87390.98[1]
Compound 18 Escherichia coli ATCC 352180.49[1]
Compound 18 Salmonella typhimurium ATCC 133110.98[1]
Compound 5-07 Bacillus cereus25.0[7]
Compound 5-07 Bacillus subtilis12.5[7]
Compound 5-07 Staphylococcus aureus50.0[7]
Compound 5-07 Escherichia coli50.0[7]
Compound 5-07 Pseudomonas aeruginosa100.0[7]

This protocol describes the broth microdilution method for determining the MIC of test compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The antimicrobial activity of some fluoro-benzimidazole derivatives is suggested to arise from the inhibition of essential bacterial enzymes, such as phosphofructokinase-2.[1]

G A Fluoro-benzimidazole Derivative B Bacterial Phosphofructokinase-2 A->B Inhibits C Glycolysis Pathway B->C D Inhibition of Bacterial Growth C->D

Caption: Inhibition of bacterial phosphofructokinase-2.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The protocols and data presented in this document provide a framework for the synthesis, biological evaluation, and mechanistic understanding of new derivatives. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to advance these promising molecules towards clinical development.

References

Application Notes and Protocols for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a valuable heterocyclic building block in medicinal chemistry. The benzimidazolone scaffold is a privileged structure found in numerous pharmacologically active compounds. The strategic incorporation of a fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of molecules, such as metabolic stability and binding affinity, by altering their electronic environment. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of potential kinase inhibitors and antimicrobial agents.

Application Note 1: Synthesis of N-Substituted Derivatives as Potential Kinase Inhibitors

The benzimidazole core is a key feature in many approved and investigational kinase inhibitors. The nitrogen atoms of the benzimidazolone ring system serve as convenient points for substitution, allowing for the introduction of various side chains to interact with the ATP-binding site of kinases. The fluorine atom at the 5-position can form favorable interactions within the kinase domain, potentially increasing the potency and selectivity of the inhibitor. Derivatives of a similar scaffold, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (Sunitinib), have shown potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1][2]

Signaling Pathway of Receptor Tyrosine Kinase Inhibition

The following diagram illustrates the general mechanism of action for receptor tyrosine kinase (RTK) inhibitors, which block downstream signaling pathways involved in cell proliferation and angiogenesis.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR/PDGFR) P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (e.g., VEGF/PDGF) Ligand->RTK Binds Inhibitor This compound Derivative Inhibitor->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Leads to

Fig. 1: Inhibition of Receptor Tyrosine Kinase Signaling.
Experimental Protocol: N,N'-Dialkylation of this compound (Generalized)

This protocol describes a general procedure for the N,N'-dialkylation of this compound, a common strategy for introducing diversity in the synthesis of kinase inhibitors. This method is adapted from procedures for related benzimidazolone derivatives.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., 2-(diethylamino)ethyl chloride hydrochloride) (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Quantitative Data: In Vitro Potency of Related Fluorinated Kinase Inhibitors

The following table summarizes the in vitro potency of representative kinase inhibitors with fluorinated heterocyclic scaffolds, demonstrating the potential of such compounds.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference(s)
3-Amino-benzo[d]isoxazole Derivativec-Met1.8[3]
5-Amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-oneFGFR1320[4]
Tetrahydrobenzo[d]thiazole DerivativeCK21900[1]
Tetrahydrobenzo[d]thiazole DerivativeGSK3β670[1]

Application Note 2: Synthesis of Derivatives as Potential Antimicrobial Agents

The benzimidazole scaffold is present in several clinically used antimicrobial agents. The introduction of a fluorine atom can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial activity. Derivatives of this compound can be synthesized and screened for their efficacy against various bacterial and fungal strains.

Experimental Workflow for Antimicrobial Agent Development

The diagram below outlines the typical workflow for the synthesis and evaluation of novel antimicrobial agents.

Antimicrobial_Workflow Start This compound Synthesis Chemical Synthesis (e.g., N-functionalization) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Antimicrobial Screening (MIC/MBC Determination) Purification->Screening Toxicity Cytotoxicity Assay (e.g., MTT assay on mammalian cells) Screening->Toxicity Hit Hit Compound Identification Screening->Hit Active Compounds Toxicity->Hit Low Toxicity

Fig. 2: Workflow for Antimicrobial Drug Discovery.
Experimental Protocol: Synthesis of N-Aryl Benzimidazolone Derivatives (Generalized)

This protocol provides a general method for the synthesis of N-aryl derivatives of this compound, which can be screened for antimicrobial activity. This procedure is adapted from the synthesis of related benzoxazolinone derivatives.[5]

Materials:

  • This compound

  • Substituted aryl halide (e.g., 2,4-dichlorobenzyl chloride) (1.1 equivalents)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0°C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of the substituted aryl halide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Antimicrobial Activity of Related Fluorinated Heterocycles

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative fluorinated heterocyclic compounds against various microbial strains, indicating the potential for this class of molecules.

Compound ClassMicrobial StrainMIC (µg/mL)Reference(s)
5-Fluoro-1,3-oxazine-2,6(3H)-dioneS. faecium0.015[6]
5-Fluoro-1,3-oxazine-2,6(3H)-dioneE. coli0.018[6]
Imidazole-fused thiadiazole analogueC. albicans0.16
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivativeS. aureus (MRSA)< 1
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivativeM. smegmatis3.9
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivativeC. albicans3.9

Disclaimer: The provided experimental protocols are generalized and adapted from the synthesis of structurally related compounds. Researchers should consult the primary literature and perform appropriate reaction optimization and safety assessments.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a small molecule with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a drug candidate. This document provides a comprehensive experimental framework to elucidate the cellular and molecular mechanisms of this compound. The proposed workflow starts with broad cellular assays to determine its effect on cell viability and then proceeds to more specific biochemical and molecular assays to identify its potential targets and affected signaling pathways.

Experimental Workflow

The following diagram outlines the proposed experimental workflow to investigate the mechanism of action of this compound.

experimental_workflow cluster_phase1 Phase 1: Cellular Effects cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Pathway Analysis cluster_phase4 Phase 4: Mechanism Confirmation cell_viability Cell Viability Assays (MTT, MTS) apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_viability->apoptosis_assay If cytotoxic kinase_screen Kinase Panel Screening apoptosis_assay->kinase_screen Hypothesize target class enzyme_inhibition Enzyme Inhibition Assays apoptosis_assay->enzyme_inhibition Hypothesize target class western_blot Western Blotting kinase_screen->western_blot Validate hits enzyme_inhibition->western_blot Validate pathway effects phospho_array Phospho-protein Array western_blot->phospho_array Broader pathway analysis target_knockdown Target Knockdown (siRNA/shRNA) phospho_array->target_knockdown Confirm target involvement rescue_experiment Rescue Experiments target_knockdown->rescue_experiment Confirm mechanism

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Phase 1: Cellular Effects

The initial phase focuses on determining the effect of this compound on cell viability and proliferation.

Cell Viability Assays (MTT/MTS)

These colorimetric assays are used to assess cellular metabolic activity as an indicator of cell viability.[1]

Protocol: MTT Assay [1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 5.5
0.198 ± 4.995 ± 5.192 ± 6.1
192 ± 5.585 ± 4.778 ± 5.3
1075 ± 6.162 ± 5.951 ± 4.9
5048 ± 5.335 ± 4.522 ± 3.8
10021 ± 4.215 ± 3.98 ± 2.5
IC50 (µM) ~52 ~15 ~9

Note: The data presented are hypothetical and for illustrative purposes only.

Phase 2: Target Identification

Based on the benzimidazole core structure, a common scaffold in kinase inhibitors, this phase aims to identify potential protein kinase targets.

Kinase Panel Screening

A broad in vitro kinase screening assay is used to identify potential kinase targets of the compound.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [2][3]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions for the desired concentration range.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the diluted compound or DMSO control to the wells and incubate to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add an ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase and determine the IC50 for the most inhibited kinases.

Data Presentation:

Kinase Target% Inhibition at 10 µMIC50 (nM)
Kinase A92%15
Kinase B45%250
Kinase C5%>10,000
Kinase D98%8
Kinase E60%750

Note: The data presented are hypothetical and for illustrative purposes only. Staurosporine can be used as a positive control.[2]

Phase 3: Pathway Analysis

This phase focuses on validating the identified kinase targets within a cellular context and analyzing the downstream signaling pathways.

Western Blotting

Western blotting is used to detect changes in the phosphorylation status of the identified target kinases and their downstream substrates.[4][5][6]

Protocol: Western Blotting [4][5][6]

  • Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer.[5] Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., p-Kinase D, total Kinase D, and a downstream substrate) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Hypothetical Signaling Pathway Diagram

Assuming Kinase D is a key target, the following diagram illustrates a hypothetical signaling pathway affected by the compound.

signaling_pathway cluster_pathway Hypothetical Kinase D Signaling Pathway Compound 5-Fluoro-1,3-dihydro- benzoimidazol-2-one KinaseD Kinase D Compound->KinaseD Inhibits Substrate1 Substrate 1 KinaseD->Substrate1 Phosphorylates Substrate2 Substrate 2 KinaseD->Substrate2 Phosphorylates CellEffect Cellular Effect (e.g., Apoptosis) Substrate1->CellEffect Substrate2->CellEffect

Caption: Hypothetical signaling pathway inhibited by the compound.

Data Presentation:

Treatmentp-Kinase D (Relative Intensity)Total Kinase D (Relative Intensity)p-Substrate 1 (Relative Intensity)
Vehicle1.001.001.00
Compound (1 µM)0.650.980.72
Compound (10 µM)0.211.020.35
Compound (50 µM)0.050.990.11

Note: The data presented are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a structured and detailed experimental guide for researchers to investigate the mechanism of action of this compound. By following this workflow, researchers can systematically identify the cellular effects, molecular targets, and signaling pathways modulated by this compound, which is essential for its further preclinical and clinical development.

References

Application Notes and Protocols for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in Agricultural Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific agricultural applications of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one is limited in publicly available research. The following application notes and protocols are based on the known biological activities of structurally related benzimidazole and fluorinated heterocyclic compounds, providing a foundational framework for researchers.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the benzimidazolone class. The benzimidazole scaffold is a well-established pharmacophore in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological efficacy.

These notes outline the potential applications of this compound as a lead compound in the discovery of novel agrochemicals. The provided protocols are generalized methodologies for the synthesis and bio-evaluation of this and similar compounds.

Synthesis Protocol

A common route for the synthesis of 1,3-dihydro-2H-benzimidazol-2-ones involves the cyclization of o-phenylenediamines with a carbonyl source. The following protocol is a representative procedure.

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Urea

  • Polyphosphoric acid (PPA)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 4-Fluoro-1,2-phenylenediamine (1 equivalent) and urea (1.2 equivalents).

  • Add polyphosphoric acid as a catalyst and solvent.

  • Heat the reaction mixture at 150-180°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 4_Fluoro_1_2_phenylenediamine 4-Fluoro-1,2- phenylenediamine Cyclization Cyclization Reaction (Heat, PPA) 4_Fluoro_1_2_phenylenediamine->Cyclization Urea Urea Urea->Cyclization Precipitation Precipitation in Water Cyclization->Precipitation Neutralization Neutralization (NaHCO3) Precipitation->Neutralization Filtration Filtration & Washing Neutralization->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product 5-Fluoro-1,3-dihydro- benzoimidazol-2-one Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Potential Agricultural Applications

Herbicidal Activity

Many fluorinated compounds and benzimidazole derivatives exhibit herbicidal activity by inhibiting key plant enzymes. For instance, some related compounds are known to inhibit protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption upon exposure to light.

Table 3.1: Representative Herbicidal Activity of Related Compounds

Compound Class Target Weed IC₅₀ (µM) Reference Compound
Fluorinated Benzoxazine Velvetleaf (Abutilon theophrasti) 0.5 - 5 Flumioxazin
Fluoroquinolone Derivative Crabgrass (Digitaria sanguinalis) 10 - 50 Ciprofloxacin

| Pyrido[2,3-d]pyrimidine | Bentgrass (Agrostis stolonifera) | 1 - 10 | Clomazone |

Note: This data is illustrative and based on structurally related compounds, not this compound itself.

Fungicidal Activity

Benzimidazole fungicides, such as benomyl and carbendazim, have been widely used in agriculture. Their primary mode of action is the inhibition of microtubule assembly by binding to β-tubulin, which disrupts cell division in fungi. While resistance has developed to some benzimidazoles, the scaffold remains a valuable starting point for the development of new fungicides.

Table 3.2: Representative Fungicidal Activity of Benzimidazole Derivatives

Compound Class Fungal Pathogen MIC (µg/mL) Reference Compound
Benzimidazole Carbamate Botrytis cinerea 0.1 - 1 Carbendazim
Substituted Benzimidazole Fusarium oxysporum 1 - 10 Thiabendazole

| Benzimidazole Derivative | Aspergillus niger | 5 - 25 | Benomyl |

Note: This data is illustrative and based on structurally related compounds, not this compound itself.

Insecticidal and Plant Growth Regulatory Activities

While less common, some benzimidazole derivatives have shown insecticidal activity. Additionally, various heterocyclic compounds are known to influence plant growth and development, acting as plant growth regulators. The specific effects of this compound in these areas would require dedicated screening.

Experimental Protocols for Bio-activity Screening

The following are generalized protocols for assessing the potential herbicidal and fungicidal activities of this compound.

Protocol 4.1: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)

Materials:

  • Test compound (this compound)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., Zea mays, Glycine max)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).

  • Prepare a series of test solutions at different concentrations (e.g., 1, 10, 100, 1000 µg/mL) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20. A control solution should contain only acetone and Tween-20 at the same concentration as the test solutions.

  • Place two layers of filter paper in each Petri dish.

  • Evenly apply 5 mL of a test or control solution to the filter paper in each dish.

  • Place a predetermined number of seeds (e.g., 20) of a single plant species onto the moistened filter paper.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, record the germination rate, and measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition) for the most sensitive parameters.

Protocol 4.2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

Materials:

  • Test compound (this compound)

  • Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB) or PDA plates

  • Dimethyl sulfoxide (DMSO) or acetone (for stock solution)

  • 96-well microtiter plates or Petri dishes

  • Spectrophotometer (for microtiter plate method)

Procedure (Microdilution Method):

  • Prepare a stock solution of the test compound in DMSO or acetone.

  • In a 96-well plate, perform serial dilutions of the stock solution in PDB to achieve a range of final concentrations.

  • Prepare a fungal spore suspension or mycelial fragment suspension in PDB.

  • Inoculate each well with the fungal suspension. Include positive (fungicide standard) and negative (solvent only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 3-7 days.

  • Assess fungal growth by measuring the optical density at a specific wavelength (e.g., 600 nm) or by visual inspection.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Visualizations

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (in Acetone) Test_Solutions Prepare Serial Dilutions Stock_Solution->Test_Solutions Application Apply Test Solutions to Plates Test_Solutions->Application Plate_Prep Prepare Petri Dishes with Filter Paper Plate_Prep->Application Seeding Place Seeds on Filter Paper Application->Seeding Incubation Incubate in Growth Chamber Seeding->Incubation Measurement Measure Germination Rate, Root & Shoot Length Incubation->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Determination Determine IC50 Value Inhibition_Calc->IC50_Determination

Caption: Workflow for in vitro herbicidal activity screening.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO substrate Accumulation Accumulation & Oxidative Stress Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX product Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Compound 5-Fluoro-1,3-dihydro- benzoimidazol-2-one (Hypothetical Inhibitor) Compound->PPO blocks Inhibition Inhibition Cell_Damage Cell Membrane Damage Accumulation->Cell_Damage

Caption: Hypothetical mechanism of action via PPO inhibition.

Conclusion

While direct evidence for the agricultural use of this compound is currently sparse, its structural features suggest it is a promising scaffold for the development of new agrochemicals. The presence of the benzimidazolone core, combined with the strategic placement of a fluorine atom, warrants further investigation into its herbicidal, fungicidal, and other biological activities. The protocols and data presented here, derived from related compound classes, provide a solid foundation for initiating such research programs. Future work should focus on the synthesis and systematic screening of this compound and its derivatives to fully elucidate their potential in agricultural applications.

Application Notes and Protocols for High-Throughput Screening of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one and its analogs. Based on the known biological activities of the benzimidazole scaffold, two primary therapeutic areas have been identified as promising targets for this class of compounds: Tyrosinase Inhibition for applications in dermatology and cosmetology, and Quorum Sensing Inhibition for the development of novel anti-infective agents.

This guide is designed to furnish researchers with the necessary information to design and execute robust HTS campaigns to identify and characterize novel modulators within this chemical series.

Application Note I: Tyrosinase Inhibition

Introduction:

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Its dysregulation can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of significant interest for the development of skin-lightening agents and treatments for pigmentation-related conditions. Benzimidazole and benzimidazothiazolone derivatives have demonstrated potent, competitive inhibition of mushroom tyrosinase, with some analogs showing superior activity to the reference compound, kojic acid[1][2][3][4]. The substitution pattern on the benzimidazole ring is crucial for inhibitory activity, suggesting that this compound analogs are promising candidates for novel tyrosinase inhibitors[1][4].

Signaling Pathway:

The following diagram illustrates the role of tyrosinase in the melanogenesis pathway, which is a target for inhibition by this compound analogs.

Tyrosinase_Signaling_Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Substrate DOPA L-DOPA DOPA->Tyrosinase Substrate Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase->DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Inhibitor 5-Fluoro-1,3-dihydro- benzoimidazol-2-one Analog Inhibitor->Tyrosinase Inhibition

Melanogenesis Pathway and Tyrosinase Inhibition.

Experimental Protocol: Homogeneous Fluorescence-Based Tyrosinase Activity Assay

This protocol describes a high-throughput, fluorescence-based assay to measure the inhibition of mushroom tyrosinase activity. The assay is based on the tyrosinase-catalyzed oxidation of L-DOPA to dopaquinone, which is then detected by a fluorescent probe.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound analog library (dissolved in DMSO)

  • Kojic acid (positive control)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.8

  • Fluorescent Probe (e.g., a thiol-reactive dye that fluoresces upon reaction with the product)

  • 384-well, black, flat-bottom plates

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader with fluorescence intensity detection capabilities

Assay Procedure:

  • Compound Plating:

    • Dispense 100 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This will result in a final compound concentration range suitable for dose-response analysis (e.g., 0.1 to 100 µM).

    • Include wells with DMSO only as a negative control (100% activity) and a known inhibitor like kojic acid as a positive control.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of mushroom tyrosinase in assay buffer to a final concentration of 20 units/mL.

    • Prepare a solution of L-DOPA in assay buffer to a final concentration of 2 mM.

    • Prepare a solution of the fluorescent probe in assay buffer according to the manufacturer's instructions.

  • Assay Execution:

    • Add 10 µL of the tyrosinase solution to each well of the compound-containing plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the L-DOPA solution to each well.

    • Immediately add 5 µL of the fluorescent probe solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent probe using a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

Compound IDScaffoldIC50 (µM) [Tyrosinase]Max Inhibition (%)
Analog-001This compound5.298
Analog-0025-Chloro-1,3-dihydrobenzoimidazol-2-one8.995
Analog-0035-Methyl-1,3-dihydrobenzoimidazol-2-one12.592
Kojic AcidPyranone18.3100

Experimental Workflow Diagram:

Tyrosinase_HTS_Workflow start Start compound_plating Compound Plating (100 nL in 384-well plate) start->compound_plating enzyme_addition Add Tyrosinase (10 µL, 20 units/mL) compound_plating->enzyme_addition incubation1 Incubate (15 min, RT) enzyme_addition->incubation1 substrate_addition Add L-DOPA & Probe (10 µL & 5 µL) incubation1->substrate_addition incubation2 Incubate (30 min, 37°C) substrate_addition->incubation2 read_plate Read Fluorescence incubation2->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

HTS Workflow for Tyrosinase Inhibitor Screening.

Application Note II: Bacterial Quorum Sensing Inhibition

Introduction:

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Many pathogenic bacteria utilize QS to coordinate the production of virulence factors and biofilm formation, making it an attractive target for the development of anti-infective therapies that do not directly kill the bacteria, thus potentially reducing the development of resistance. Benzimidazole derivatives, including 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, have been shown to inhibit quorum sensing in Gram-negative bacteria like Pseudomonas aeruginosa[5]. This suggests that this compound analogs could be a promising source of novel QS inhibitors.

Signaling Pathway:

The following diagram depicts a simplified bacterial quorum sensing system and the point of inhibition by the test compounds.

Quorum_Sensing_Pathway AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Autoinducer AHL_Synthase->AHL Synthesis Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binding Complex AHL-Receptor Complex DNA Promoter DNA Complex->DNA Activation Virulence Virulence Gene Expression DNA->Virulence Transcription Inhibitor 5-Fluoro-1,3-dihydro- benzoimidazol-2-one Analog Inhibitor->Receptor Inhibition

Bacterial Quorum Sensing Pathway Inhibition.

Experimental Protocol: Cell-Based Reporter Assay for Quorum Sensing Inhibition

This protocol describes a cell-based high-throughput screening assay using a reporter strain of Chromobacterium violaceum or a genetically modified E. coli that produces a detectable signal (e.g., luminescence or fluorescence) in response to quorum sensing activation.

Materials and Reagents:

  • Reporter bacterial strain (e.g., Chromobacterium violaceum CV026 or an E. coli biosensor)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • N-acyl homoserine lactone (AHL) inducer (if the reporter strain does not produce its own)

  • This compound analog library (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known QS inhibitor)

  • 384-well, clear or white, flat-bottom plates

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader with absorbance and luminescence/fluorescence detection capabilities

Assay Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the reporter bacterial strain into the appropriate growth medium and grow overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture to an OD600 of 0.02 in fresh medium.

  • Compound Plating:

    • Dispense 100 nL of test compounds and controls into the wells of a 384-well plate.

  • Assay Execution:

    • Add 25 µL of the diluted bacterial culture to each well of the compound-containing plate.

    • If required by the reporter strain, add a sub-maximal concentration of the AHL inducer.

    • Incubate the plates at the optimal growth temperature (e.g., 30°C for C. violaceum) for 18-24 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth and identify compounds that are cytotoxic.

    • Measure the reporter signal (e.g., luminescence or fluorescence) at the appropriate wavelength.

    • Normalize the reporter signal to the bacterial growth (Reporter Signal / OD600) to account for any effects on cell viability.

    • Calculate the percent inhibition of quorum sensing for each compound concentration.

    • Determine the IC50 values for non-cytotoxic compounds.

Data Presentation:

Compound IDScaffoldIC50 (µM) [QS Inhibition]Cytotoxicity (MIC in µM)
Analog-001This compound15.8>100
Analog-0045,6-Difluoro-1,3-dihydrobenzoimidazol-2-one9.3>100
Analog-0055-Trifluoromethyl-1,3-dihydrobenzoimidazol-2-one22.1>100
Known QSIFuranone derivative10.5>100

Experimental Workflow Diagram:

QS_HTS_Workflow start Start compound_plating Compound Plating (100 nL in 384-well plate) start->compound_plating culture_addition Add Reporter Bacteria (25 µL, OD600=0.02) compound_plating->culture_addition incubation Incubate (18-24h, 30°C) culture_addition->incubation read_absorbance Read OD600 (Bacterial Growth) incubation->read_absorbance read_reporter Read Reporter Signal (Luminescence/Fluorescence) read_absorbance->read_reporter data_analysis Data Analysis (Normalization, % Inhibition, IC50) read_reporter->data_analysis end End data_analysis->end

HTS Workflow for Quorum Sensing Inhibitor Screening.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most prevalent and economical method is the direct condensation of 4-Fluoro-1,2-phenylenediamine with urea. This reaction is typically carried out at high temperatures, often as a neat (solvent-free) fusion or in a high-boiling point organic solvent.

Q2: What is the key starting material for the synthesis of this compound?

A2: The essential starting material is 4-Fluoro-1,2-phenylenediamine. This compound can be synthesized from 4-fluoroaniline through a multi-step process involving nitration, acetylation, and reduction.[1]

Q3: Are there alternative reagents to urea for the cyclization step?

A3: Yes, several other carbonylating agents can be used for the cyclization of o-phenylenediamines to form benzimidazolones. These include 1,1'-carbonyldiimidazole (CDI), phosgene, triphosgene, and chloroformates. While often more reactive and allowing for milder reaction conditions, these reagents are typically more expensive and may require more stringent handling procedures due to their toxicity and moisture sensitivity.

Q4: How does the fluorine substituent affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the amino groups in 4-Fluoro-1,2-phenylenediamine, potentially making the cyclization reaction slower compared to non-fluorinated analogues. However, the fluorine substituent is crucial for modulating the physicochemical and pharmacological properties of the final product.

Q5: What are the typical yields for the synthesis of this compound using the urea method?

A5: While specific yields for the 5-fluoro derivative are not extensively reported in readily available literature, yields for analogous benzimidazolone syntheses using urea can vary widely depending on the reaction conditions. Based on the synthesis of similar compounds like 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, yields can be expected in the moderate to good range, potentially up to 80-90% under optimized conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient Temperature: The reaction of o-phenylenediamines with urea often requires high temperatures (typically 130-180°C) to proceed efficiently. 2. Incomplete Mixing of Reactants: In a solvent-free fusion reaction, poor mixing can lead to localized overheating and decomposition, or unreacted starting materials. 3. Decomposition of Starting Material: 4-Fluoro-1,2-phenylenediamine may be susceptible to oxidation or decomposition at very high temperatures, especially in the presence of air. 4. Moisture in Reactants: The presence of water can interfere with the reaction.1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC. Consider using a high-boiling point solvent (e.g., dichlorobenzene, ethylene glycol) to ensure a consistent and controlled temperature. 2. Ensure Homogeneous Mixture: Thoroughly grind the solid reactants together before heating. If using a solvent, ensure adequate stirring. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Use Dry Reactants: Ensure that both 4-Fluoro-1,2-phenylenediamine and urea are thoroughly dried before use.
Formation of Dark-Colored Byproducts 1. Oxidation: o-Phenylenediamines are prone to oxidation, especially at elevated temperatures, leading to the formation of colored polymeric materials. 2. Thermal Decomposition: Prolonged heating at excessively high temperatures can lead to the decomposition of the starting materials and the product.1. Inert Atmosphere: As mentioned above, using an inert atmosphere is crucial. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to avoid over-heating.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: If the reaction does not go to completion, the product will be contaminated with starting materials. 2. Formation of Side Products: Besides oxidation products, other side reactions can occur, leading to impurities that are difficult to separate. 3. Product Precipitation: The product may precipitate out of the reaction mixture along with impurities.1. Drive the Reaction to Completion: Optimize the reaction conditions (temperature, time, stoichiometry of reactants) to ensure full conversion of the starting materials. 2. Purification by Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, water, or a mixture thereof. Activated charcoal can be used to remove colored impurities during recrystallization. 3. Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fusion with Urea (Adapted from a general procedure for substituted benzimidazolones)

This protocol is adapted from the synthesis of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.[2]

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Urea

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer (optional, for solvent-based reaction)

  • Reflux condenser (for solvent-based reaction)

Procedure:

  • In a round-bottom flask, thoroughly mix 4-Fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.1 to 1.5 eq).

  • Heat the mixture to 150-180°C with stirring. The mixture will melt and ammonia will be evolved.

  • Maintain the temperature and continue heating for 2-4 hours, or until the evolution of ammonia ceases and TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The solidified mass is the crude product.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Data Presentation: Comparison of Reaction Conditions for Benzimidazolone Synthesis
Carbonyl Source Starting Material Solvent Temperature (°C) Time (h) Yield (%) Reference
Urea4-Methyl-1,2-phenylenediamineNone (Fusion)180Not specifiedNot specified[2]
Ureao-PhenylenediamineDichlorobenzene1722Not specified
Ureao-PhenylenediamineWater (acidic pH 4-9)90-120Not specifiedUnstable

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4-Fluoro-1,2-phenylenediamine reaction Mixing and Heating (150-180°C) start1->reaction start2 Urea start2->reaction workup1 Cooling to RT reaction->workup1 Solidification workup2 Recrystallization (Ethanol/Water) workup1->workup2 product This compound workup2->product Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Insufficient Temperature start->cause1 cause2 Poor Mixing start->cause2 cause3 Oxidation start->cause3 cause4 Moisture start->cause4 solution1 Increase Temperature or Use High-Boiling Solvent cause1->solution1 solution2 Thorough Grinding or Effective Stirring cause2->solution2 solution3 Use Inert Atmosphere cause3->solution3 solution4 Dry Reactants cause4->solution4

Caption: Troubleshooting guide for low or no product yield.

References

Technical Support Center: Synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the condensation of 4-Fluoro-1,2-phenylenediamine with urea.

Issue / Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Sub-optimal Reagents: Starting materials (4-Fluoro-1,2-phenylenediamine or urea) may be impure or wet. 3. Poor Mixing: In solvent-free reactions, inhomogeneous mixing can lead to localized overheating and decomposition.[1]1. Optimize Reaction Conditions: Increase the reaction time or incrementally raise the temperature (e.g., from 160°C towards 180°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure Reagent Quality: Use high-purity, dry reagents. Dry 4-Fluoro-1,2-phenylenediamine in a vacuum oven if necessary. 3. Improve Mixing: If performing a solvent-free reaction, ensure efficient mechanical stirring. Alternatively, consider using a high-boiling point solvent like DMF or DMSO to ensure a homogeneous reaction mixture.[1]
Formation of a Dark, Tarry Substance 1. Decomposition: The reaction temperature may be too high, causing decomposition of the starting materials or the product. 2. Side Reactions: Urea can decompose at high temperatures to form byproducts that can lead to tar formation.1. Reduce Reaction Temperature: Lower the temperature and increase the reaction time. A temperature range of 130-160°C in a solvent is often a good starting point. 2. Use a Carbonylating Agent Alternative: Consider using 1,1'-Carbonyldiimidazole (CDI) as a milder alternative to urea, which often allows for lower reaction temperatures.
Product is Difficult to Purify / Contains Impurities 1. Incomplete Cyclization: The intermediate phenylurea derivative may be present in the final product. 2. Unreacted Starting Material: Unreacted 4-Fluoro-1,2-phenylenediamine may remain. 3. Byproducts from Urea: Thermal decomposition of urea can generate impurities like biuret and triuret.1. Drive Reaction to Completion: Ensure adequate reaction time and temperature. 2. Optimize Stoichiometry: Use a slight excess of urea (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the diamine. 3. Purification: Attempt recrystallization from a suitable solvent like ethanol, water, or a DMF/water mixture. The use of decolorizing carbon during recrystallization can help remove colored impurities.[2]
Inconsistent Yields Between Batches 1. Variability in Heating: Inconsistent heating can lead to different reaction outcomes. 2. Atmospheric Moisture: The reaction may be sensitive to moisture.1. Ensure Uniform Heating: Use an oil bath or a heating mantle with a temperature controller for precise and uniform temperature control. 2. Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

The most straightforward and widely used method is the direct condensation of 4-Fluoro-1,2-phenylenediamine with urea.[3][4] This reaction is typically performed by heating the two reagents together, either neat (without solvent) or in a high-boiling point organic solvent.[1][5]

Q2: Are there alternatives to using urea as the carbonyl source?

Yes, several other carbonylating agents can be used, which may offer advantages such as milder reaction conditions and higher purity of the crude product. These include:

  • 1,1'-Carbonyldiimidazole (CDI): This reagent is highly reactive and often allows the reaction to proceed at lower temperatures, potentially reducing the formation of byproducts.

  • Phosgene or Triphosgene: While effective, these reagents are highly toxic and require specialized handling procedures.

  • Ethyl Chloroformate: This can be used as a carbonyl source, often in the presence of a base.

Q3: What is the role of a solvent in this reaction?

While the reaction can be performed without a solvent, using a high-boiling point inert solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or dichlorobenzene can be beneficial.[1] A solvent ensures a homogeneous reaction mixture, allows for more precise temperature control, and can prevent localized overheating and decomposition of reagents, often leading to cleaner reactions and more consistent yields.[1]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane or ethyl acetate and a more polar solvent like methanol. The starting material, 4-Fluoro-1,2-phenylenediamine, is significantly less polar than the product, this compound, which has a much lower Rf value. The reaction is considered complete when the spot corresponding to the starting diamine is no longer visible.

Q5: My final product has a persistent color. How can I decolorize it?

Colored impurities can often be removed during purification. A common method is to dissolve the crude product in a suitable solvent (like boiling water or ethanol) and add a small amount of activated decolorizing carbon.[2] The mixture is then heated for a short period and filtered while hot to remove the carbon. Upon cooling, the purified, colorless product should crystallize out.

Data Presentation

Table 1: Impact of Carbonyl Source on Benzimidazolone Synthesis Yield

This table presents representative data for general benzimidazolone synthesis to illustrate the potential impact of different carbonylating agents on reaction yield. Actual yields for the 5-fluoro derivative may vary.

Carbonyl SourceTypical TemperatureTypical YieldNotes
Urea150-180°C75-90%Cost-effective; may require high temperatures leading to byproducts.[5]
1,1'-Carbonyldiimidazole (CDI)80-120°C85-95%Milder conditions; higher cost but often results in a cleaner reaction.
Ethyl Chloroformate70-100°C80-90%Requires a base; good for sensitive substrates.

Experimental Protocols

Protocol 1: Synthesis via Urea Condensation

This protocol is a general guideline based on the common method of heating a substituted o-phenylenediamine with urea.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.2 eq).

  • Heating: Heat the mixture to 170-180°C using an oil bath. The mixture will melt and ammonia will be evolved.

  • Reaction Time: Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. The solidified mass is the crude product.

  • Purification: Dissolve the crude solid in a minimal amount of hot ethanol or boiling water. If the solution is colored, add a small amount of decolorizing carbon and filter while hot. Allow the filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the precipitated crystals by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis Workflow

G Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine 4-Fluoro-1,2-phenylenediamine and Urea setup Set up reflux apparatus reagents->setup heat Heat mixture to 170-180°C setup->heat monitor Monitor by TLC (2-4h) heat->monitor cool Cool to Room Temperature monitor->cool recrystallize Recrystallize from hot solvent (e.g., Ethanol) cool->recrystallize filter_dry Filter, wash, and dry product recrystallize->filter_dry analysis Characterize Final Product (NMR, MS, MP) filter_dry->analysis

Caption: A typical workflow for the synthesis and purification of the target compound.

Troubleshooting Logic

G Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Decomposition? (Tarring) start->cause2 cause3 Impure Reagents? start->cause3 sol1 Increase Time / Temp Monitor by TLC cause1->sol1 sol2 Decrease Temperature Use Milder Reagent (CDI) cause2->sol2 sol3 Check Reagent Purity Ensure Dry Conditions cause3->sol3

Caption: A decision-making diagram for troubleshooting low product yield.

Chemical Reaction Pathway

G Synthesis Reaction Pathway r1 4-Fluoro-1,2-phenylenediamine plus + r1->plus products Products r1->products Δ (Heat) 170-180°C r2 Urea r2->products Δ (Heat) 170-180°C prod This compound plus->r2 plus2 + 2 NH3 reactants Reactants products->prod products->plus2

Caption: The chemical reaction for the synthesis from urea and the diamine starting material.

References

Common side products in the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 4-fluoro-1,2-phenylenediamine and urea. This reaction is typically performed by heating the two reagents, often without a solvent or in a high-boiling point solvent.

Q2: What are the potential side products I should be aware of in this synthesis?

A2: Several side products can form, reducing the yield and purity of the desired product. The most common include:

  • Biuret: Formed from the self-condensation of urea at high temperatures. Biuret is known to sublime and can cause blockages in reaction apparatus.

  • Polymeric materials: Self-condensation of 4-fluoro-1,2-phenylenediamine can lead to the formation of polymeric impurities, which are often highly colored.

  • N,N'-bis(4-fluoro-2-aminophenyl)urea: This can arise from the reaction of one molecule of urea with two molecules of 4-fluoro-1,2-phenylenediamine.

  • Oxidation products: o-Phenylenediamines are susceptible to oxidation, which can result in the formation of colored impurities.

Q3: My reaction mixture is turning dark, and the final product is difficult to purify. What could be the cause?

A3: A dark reaction mixture often indicates the formation of colored impurities due to the oxidation of the 4-fluoro-1,2-phenylenediamine starting material. To mitigate this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensuring the purity of the starting diamine is crucial.

Q4: I am observing a solid subliming and clogging my condenser. What is it and how can I prevent this?

A4: The subliming solid is most likely biuret, a common side product from the self-condensation of urea at elevated temperatures. To address this, you can:

  • Optimize the reaction temperature to the minimum required for the main reaction to proceed.

  • Use a slight excess of the phenylenediamine relative to urea.

  • Consider alternative carbonyl sources such as triphosgene or 1,1'-carbonyldiimidazole (CDI), although these reagents require more stringent handling precautions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Product
Possible Causes Recommended Solutions
Incomplete Reaction: The reaction may not have reached completion due to insufficient heating time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time and temperature. A typical temperature range for this reaction is 130-180°C.
Sub-optimal Reagent Ratio: An incorrect molar ratio of 4-fluoro-1,2-phenylenediamine to urea can lead to lower yields.A common starting point is a 1:1 to 1:1.2 molar ratio of diamine to urea. Experimentally determine the optimal ratio for your specific setup.
Impure Starting Materials: The presence of impurities in 4-fluoro-1,2-phenylenediamine or urea can inhibit the reaction.Ensure the purity of your starting materials. Recrystallize or purify them if necessary.
Loss of Product During Work-up: The product may be partially soluble in the washing solvents.After cooling the reaction mixture, the product typically precipitates. Use a minimal amount of a suitable cold solvent (e.g., water, ethanol) to wash the crude product.
Problem 2: Product Contamination and Purification Challenges
Possible Causes Recommended Solutions
Presence of Biuret: As a common side product, biuret can co-precipitate with the product.Biuret has different solubility characteristics than the desired product. Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can effectively remove it.
Formation of Polymeric Byproducts: Self-condensation of the diamine leads to hard-to-remove polymeric impurities.Maintain a strictly inert atmosphere during the reaction. Purification by column chromatography may be necessary if recrystallization is ineffective.
Residual Starting Materials: Unreacted 4-fluoro-1,2-phenylenediamine or urea may remain.Optimize reaction conditions to ensure complete conversion. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can be effective.

Experimental Protocols

Key Experiment: Synthesis of this compound from 4-Fluoro-1,2-phenylenediamine and Urea

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Urea

  • High-boiling point solvent (optional, e.g., o-dichlorobenzene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.1 eq).

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 150-170°C under a nitrogen atmosphere.

  • Maintain the temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Add a small amount of water or ethanol to the flask and stir to form a slurry.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Dry the product under vacuum.

  • For further purification, the crude product can be recrystallized from ethanol or an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine Reaction_Vessel Heating (150-170°C) Inert Atmosphere 4-Fluoro-1,2-phenylenediamine->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Cooling Cool to RT Reaction_Vessel->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product 5-Fluoro-1,3-dihydro- benzoimidazol-2-one Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield Causes cluster_impure_product Impurity Causes cluster_solutions Solutions Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Wrong_Ratio Incorrect Reagent Ratio? Low_Yield->Wrong_Ratio Impure_Reagents Impure Starting Materials? Low_Yield->Impure_Reagents Biuret_Formation Biuret Formation? Impure_Product->Biuret_Formation Polymerization Polymerization? Impure_Product->Polymerization Oxidation Oxidation? Impure_Product->Oxidation Optimize_Conditions Optimize Temp/Time Incomplete_Reaction->Optimize_Conditions Yes Adjust_Ratio Adjust Molar Ratio Wrong_Ratio->Adjust_Ratio Yes Purify_Reagents Purify Reagents Impure_Reagents->Purify_Reagents Yes Recrystallize Recrystallize Product Biuret_Formation->Recrystallize Yes Inert_Atmosphere Use Inert Atmosphere Polymerization->Inert_Atmosphere Yes Oxidation->Inert_Atmosphere Yes

Caption: Troubleshooting logic for common synthesis issues.

Technical Support Center: 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities present. For larger quantities with crystalline products, recrystallization is often a cost-effective first choice. Column chromatography is highly versatile for separating the target compound from impurities with different polarities.

Q2: What are the likely impurities in a synthesis of this compound starting from 4-fluoro-1,2-phenylenediamine and urea?

A2: Common impurities can include unreacted starting materials (4-fluoro-1,2-phenylenediamine and urea), partially reacted intermediates, and byproducts from side reactions. Oxidation of the 4-fluoro-1,2-phenylenediamine starting material can lead to colored impurities, which may persist in the final product.

Q3: My purified product is off-color (e.g., yellow or brown). How can I remove these colored impurities?

A3: The presence of color often indicates oxidation byproducts. A common and effective method to remove these is to treat a solution of the crude product with activated carbon before the final crystallization or after dissolving the sample for column chromatography. The activated carbon adsorbs the colored impurities, which can then be removed by filtration.

Q4: I am experiencing low recovery after recrystallization. What can I do to improve the yield?

A4: Low recovery during recrystallization can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, ensure that the cooling process is slow to allow for maximum crystal formation. A rapid crash-cooling can trap impurities and lead to lower yields of pure product. Finally, placing the crystallization flask in an ice bath after it has reached room temperature can help to maximize the precipitation of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The product is an oil at the solvent's freezing point.- Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.- Try adding a seed crystal to induce crystallization.- Scratch the inside of the flask with a glass rod at the solvent line.- Consider a different solvent or solvent system.
Product precipitates as an oil. - The melting point of the product is lower than the boiling point of the solvent.- The cooling process is too rapid.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low purity of recrystallized product. - Impurities co-crystallized with the product.- Inefficient removal of the mother liquor.- Ensure slow cooling to promote selective crystallization.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.- A second recrystallization may be necessary.
Presence of colored impurities in crystals. - Incomplete removal by a single recrystallization.- Treat a solution of the product with activated carbon before filtration and recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of the product from impurities (overlapping spots on TLC). - The chosen mobile phase has suboptimal polarity.- Systematically vary the solvent ratio of your mobile phase to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on TLC, with good separation from impurity spots.- Consider using a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).
Product elutes too quickly (high Rf). - The mobile phase is too polar.- Decrease the proportion of the more polar solvent in your mobile phase.
Product does not elute from the column (low or zero Rf). - The mobile phase is not polar enough.- Gradually increase the proportion of the more polar solvent in your mobile phase.
Streaking or tailing of the product band on the column and TLC. - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The sample is overloaded on the column.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the stationary phase weight).

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude this compound that is mostly crystalline.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Parameter Typical Value
Solvent Ratio (Ethanol:Water) Start with dissolving in ethanol, then add water to the cloud point. The final ratio will vary.
Expected Yield > 85% (depending on initial purity)
Expected Purity > 98% (by HPLC)
Column Chromatography on Silica Gel

This protocol is effective for separating this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to obtain an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase.

  • Fraction Collection: Collect fractions of the eluent in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Parameter Typical Value
Stationary Phase Silica Gel
Mobile Phase Ethyl Acetate / Hexane (e.g., 1:1 v/v, adjust based on TLC)
Expected Rf ~0.3
Expected Purity > 99% (by HPLC)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 5-Fluoro-1,3- dihydrobenzoimidazol-2-one recrystallization Recrystallization (Ethanol/Water) start->recrystallization column_chromatography Column Chromatography (Silica, EtOAc/Hexane) start->column_chromatography pure_product Pure Product (>98%) recrystallization->pure_product column_chromatography->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic decision decision action action start Purification Attempt low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No optimize_recrystallization Optimize Recrystallization: - Minimize hot solvent - Slow cooling - Ice bath low_yield->optimize_recrystallization Yes colored_product Colored Product? low_purity->colored_product No rerun_column Optimize Column Chromatography: - Adjust mobile phase polarity - Check loading low_purity->rerun_column Yes activated_carbon Treat with Activated Carbon colored_product->activated_carbon Yes success Pure Product Obtained colored_product->success No optimize_recrystallization->low_purity rerun_column->colored_product activated_carbon->success

Overcoming solubility issues of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a benzimidazolone derivative, is expected to have low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents. This is a common characteristic of the benzimidazole class of compounds. For assays requiring an aqueous buffer system, a common practice is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.

Q2: Which organic solvents are recommended for preparing a stock solution?

A2: Based on the general solubility of benzimidazole derivatives, the following organic solvents are recommended for preparing stock solutions:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

DMSO and DMF are often preferred due to their strong solubilizing power for a wide range of organic molecules.[1]

Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous assay buffer?

A3: This phenomenon, often called "precipitation upon dilution" or "solvent shifting," occurs because the compound is poorly soluble in the final aqueous environment of your assay buffer. When the concentrated DMSO stock is introduced into the aqueous buffer, the DMSO is diluted, and the less soluble compound crashes out of the solution.

Q4: How does pH affect the solubility of this compound?

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon dilution of the stock solution into the assay buffer.

  • Question: Is the concentration of the compound in the final assay solution too high?

    • Action: Try lowering the final concentration of this compound in your assay. It's possible you are exceeding its solubility limit in the aqueous buffer.

  • Question: Is the percentage of the organic solvent from the stock solution too low in the final assay volume?

    • Action: If your experimental system allows, consider slightly increasing the final percentage of the organic solvent (e.g., DMSO) in your assay buffer. However, be mindful of the solvent's potential effects on your assay's biological components.

  • Question: Are you adding the stock solution to the buffer correctly?

    • Action: Always add the concentrated stock solution to the aqueous buffer while vortexing or stirring. Never add the buffer to the stock solution. This rapid mixing helps to disperse the compound and can prevent localized high concentrations that lead to immediate precipitation.

Issue 2: The solution is initially clear but becomes cloudy or forms a precipitate over time.

  • Question: Is the solution supersaturated?

    • Action: A supersaturated solution is unstable and can precipitate over time. Try preparing your working solutions fresh before each experiment. If the solution needs to be stored, even for a short period, test its stability at the storage temperature (e.g., 4°C, room temperature).

  • Question: Is the compound degrading?

    • Action: While less common for this stable ring system, degradation can occur under certain conditions (e.g., extreme pH, exposure to light). Ensure your storage conditions are appropriate and consider the stability of the compound in your specific assay buffer over the experiment's duration.

Data Presentation

Table 1: Qualitative Solubility of Benzimidazolone Derivatives

SolventSolubilityRecommended Use
Aqueous Buffers (e.g., PBS) Very Low / Practically InsolubleFinal assay medium (with caution)
Dimethyl Sulfoxide (DMSO) Soluble to Highly SolublePrimary stock solutions
N,N-Dimethylformamide (DMF) Soluble to Highly SolublePrimary stock solutions
Methanol Moderately SolubleSecondary stock or intermediate dilutions
Ethanol Moderately SolubleSecondary stock or intermediate dilutions

Table 2: Recommended Starting Concentrations for Stock Solutions

SolventStarting Concentration Range
DMSO 10 - 50 mM
DMF 10 - 50 mM

Note: These are suggested starting ranges. The maximum solubility should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the required amount of this compound (Molecular Weight: 152.13 g/mol ). For 1 mL of a 10 mM solution, you will need 1.52 mg.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the solid compound.

  • Dissolve: Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary. Ensure the solid is completely dissolved before use.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer

  • Prepare Buffer: Have your final volume of aqueous assay buffer ready in a tube.

  • Stir/Vortex: Begin vigorously stirring or vortexing the aqueous buffer.

  • Add Stock Solution: While the buffer is being mixed, add the required volume of the DMSO stock solution dropwise to the center of the vortex.

  • Final Mix: Continue to vortex or stir for a few moments to ensure the solution is homogeneous.

  • Inspect: Visually inspect the solution for any signs of precipitation (e.g., cloudiness, particles).

Visualizations

Caption: Troubleshooting workflow for addressing precipitation of this compound.

SignalingPathway cluster_pathway Simplified Signaling Cascade cluster_inhibition Mechanism of Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression Inhibitor 5-Fluoro-1,3- dihydrobenzoimidazol-2-one Inhibitor->Kinase2 Inhibition

Caption: Example signaling pathway illustrating a potential mechanism of action for a small molecule inhibitor.

References

Technical Support Center: 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.

I. Synthesis and Purification Troubleshooting

This section addresses common challenges encountered during the synthesis and purification of this compound.

FAQs: Synthesis

Question: My synthesis of this compound from 4-fluoro-o-phenylenediamine and urea is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in this condensation reaction are a common issue. Several factors could be contributing to this problem.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature is critical for driving the cyclization. Ensure the reaction is heated to the appropriate temperature, typically around 180°C when using urea.[2]

  • Purity of Starting Materials: Impurities in the 4-fluoro-o-phenylenediamine or urea can interfere with the reaction. It is advisable to use high-purity starting materials or purify them before use.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to reduced yields. Ensure a slight excess of urea is used to drive the reaction to completion.

Question: I am observing the formation of multiple side products in my reaction mixture. How can I minimize their formation?

Answer: The formation of side products is often due to the reactivity of the starting materials and intermediates.

  • Oxidation of o-Phenylenediamine: 4-fluoro-o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.

  • Alternative Reaction Pathways: Depending on the reagents used, alternative cyclization or polymerization reactions can occur. Using a milder carbonyl source, such as 1,1'-carbonyldiimidazole (CDI), in a suitable solvent like THF at reflux may offer a cleaner reaction profile.

FAQs: Purification

Question: I am having difficulty purifying this compound by column chromatography. The product co-elutes with impurities. What should I do?

Answer: Co-elution during column chromatography is a common challenge when the polarity of the product and impurities are similar.

  • Optimize Solvent System: Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.

  • Alternative Purification Method - Recrystallization: Recrystallization is an effective method for purifying solid compounds. Ethanol or an ethanol/water mixture is often a good solvent choice for benzimidazolone derivatives.[3] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[3]

Question: My purified product is colored, suggesting the presence of impurities. How can I remove them?

Answer: Colored impurities are often a result of oxidation products.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Subsequent filtration through celite to remove the carbon, followed by crystallization, should yield a purer, colorless product.

  • Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, an acid-base extraction can be employed to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Neutralizing the aqueous layer should then precipitate the purified product.

Quantitative Data Summary: Synthesis and Purification

The following table summarizes typical experimental parameters and expected outcomes for the synthesis and purification of this compound. Note that these are representative values and may require optimization for specific laboratory conditions.

ParameterSynthesis (Urea Method)Purification (Recrystallization)
Starting Materials 4-fluoro-o-phenylenediamine, UreaCrude this compound
Solvent None (neat reaction)Ethanol
Temperature 180-190 °CBoiling point of Ethanol
Reaction Time 2-4 hoursN/A
Typical Yield 70-85%>90% recovery
Purity (Post-procedure) 80-95%>98%

II. Biological Assay Troubleshooting

This section provides guidance on common issues encountered during the biological evaluation of this compound.

FAQs: General Biological Assays

Question: I am observing inconsistent results in my cell-based assays. What could be the cause?

Answer: Inconsistent results in cell-based assays can stem from several factors related to the compound's properties and its interaction with the assay components.

  • Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing dilutions in your cell culture medium. It is also recommended to prepare fresh solutions for each experiment, as the stability of the compound in aqueous media over long periods may be limited.[4]

  • Cell Permeability: The ability of the compound to cross the cell membrane can vary between cell types. If you suspect poor cell permeability, consider using permeabilizing agents (with appropriate controls) or modifying the compound to enhance its lipophilicity.

FAQs: Kinase Assays

Question: I am using this compound in a kinase assay and am getting a high background signal. What could be the problem?

Answer: High background in kinase assays, particularly fluorescence-based ones, can be caused by compound interference.

  • Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[5][6] To check for this, run a control with the compound in the assay buffer without the enzyme or substrate.[5]

  • Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, which can sometimes manifest as an increase in background in certain assay formats.[5][6]

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that interfere with the assay components non-specifically.[5][6] Performing the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can help to mitigate this.[5]

FAQs: Cell Viability (MTT) Assays

Question: My MTT assay results with this compound are not correlating with other cytotoxicity assays. Why might this be?

Answer: The MTT assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases, and certain compounds can interfere with this process.[7][8]

  • Direct Reduction of MTT: The compound itself might be able to reduce the MTT reagent, leading to a false-positive signal for cell viability.[7] To test for this, incubate the compound with MTT in cell-free media.

  • Interference with Formazan Crystal Solubilization: The compound may interfere with the solubilization of the formazan crystals, leading to inaccurate absorbance readings.

  • Alteration of Cellular Metabolism: The compound could be affecting the metabolic activity of the cells without necessarily causing cell death, which would lead to misleading MTT results.[9] It is always advisable to confirm cytotoxicity results with an orthogonal method, such as a trypan blue exclusion assay or a fluorescence-based live/dead stain.[10]

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of benzimidazolones.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and urea (0.90 g, 15 mmol).

  • Heating: Heat the mixture in an oil bath at 180-190 °C for 2-4 hours. The mixture will melt and then solidify as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add 50 mL of water and heat the mixture to boiling to dissolve any unreacted urea.

  • Isolation: Cool the mixture in an ice bath. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is adapted from general recrystallization procedures for similar compounds.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring to dissolve the solid completely.[3]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven.

IV. Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway Inhibited by this compound

Based on the activity of structurally similar compounds, it is hypothesized that this compound may act as an inhibitor of receptor tyrosine kinases such as VEGFR2 and PDGFRβ.[11] These receptors are key mediators of angiogenesis and cell proliferation.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRB PDGFRβ PDGFRB->PI3K RAS RAS PDGFRB->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Compound 5-Fluoro-1,3- dihydrobenzoimidazol-2-one Compound->VEGFR2 Compound->PDGFRB VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRB

Caption: Hypothetical inhibition of VEGFR2 and PDGFRβ signaling pathways.

Experimental Workflow: Synthesis and Purification

The following workflow diagram illustrates the key steps in the synthesis and purification of this compound.

G Synthesis and Purification Workflow Start Starting Materials: 4-fluoro-o-phenylenediamine Urea Reaction Condensation Reaction (180-190°C, 2-4h) Start->Reaction Workup Aqueous Work-up (Hot Water) Reaction->Workup Filtration1 Vacuum Filtration Workup->Filtration1 Crude Crude Product Filtration1->Crude Recrystallization Recrystallization (Hot Ethanol) Crude->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Pure Pure Product Filtration2->Pure Analysis Characterization (NMR, MS, etc.) Pure->Analysis

Caption: Workflow for synthesis and purification of the target compound.

Logical Relationship: Troubleshooting Biological Assays

This diagram outlines a logical approach to troubleshooting common issues in biological assays with the test compound.

G Troubleshooting Logic for Biological Assays Problem Inconsistent or Unexpected Assay Results CheckSolubility Verify Compound Solubility and Stability in Assay Medium Problem->CheckSolubility CheckInterference Assess for Assay Interference Problem->CheckInterference CheckSolubility->Problem Re-dissolve/ Prepare Fresh Autofluorescence Test for Autofluorescence (Compound alone in buffer) CheckInterference->Autofluorescence Quenching Test for Fluorescence Quenching (Compound + Fluorophore) CheckInterference->Quenching MTT_Interference Test for Direct MTT Reduction (Compound + MTT, cell-free) CheckInterference->MTT_Interference OptimizeAssay Optimize Assay Conditions (e.g., different fluorophore, add detergent) Autofluorescence->OptimizeAssay Quenching->OptimizeAssay OrthogonalAssay Perform Orthogonal Assay (e.g., Trypan Blue for viability) MTT_Interference->OrthogonalAssay OrthogonalAssay->Problem Compare Results OptimizeAssay->Problem Re-test

Caption: A logical workflow for troubleshooting common biological assay issues.

References

Enhancing the stability of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in solution. The information provided is based on general chemical principles and data from structurally related compounds due to the limited availability of specific stability studies for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many benzimidazolone derivatives, it can be susceptible to hydrolysis under strongly acidic or basic conditions and oxidation.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways have not been extensively published, based on its structure, potential degradation routes include:

  • Hydrolysis: The amide bond in the ring can be susceptible to hydrolysis, especially at extreme pH values, leading to ring-opening.

  • Oxidation: The benzene ring, activated by the electron-donating nitrogen atoms, could be prone to oxidation, potentially forming hydroxylated or other oxidized species.

Q3: What are the ideal storage conditions for solutions of this compound?

To maximize stability, solutions should be stored at low temperatures (2-8 °C or -20 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The use of amber vials is recommended. It is also advisable to prepare fresh solutions for sensitive experiments.

Q4: How can I monitor the stability of my compound in solution?

The most common method for monitoring the stability of small molecules like this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample at different time points and observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid decrease in compound concentration over a short period. pH-mediated hydrolysis. Buffer the solution to a neutral pH (around 7.0-7.5). Avoid highly acidic or basic conditions.
Photodegradation. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Oxidation. Degas the solvent before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental setup.
Appearance of multiple new peaks in the HPLC chromatogram. Compound degradation. Perform a forced degradation study to identify the degradation products and understand the degradation pathways. This will help in developing a stability-indicating method.
Contamination. Ensure the purity of the starting material and the cleanliness of the glassware and equipment.
Precipitation of the compound from the solution. Poor solubility or supersaturation. Determine the solubility of the compound in the chosen solvent at the storage temperature. Consider using a co-solvent system to improve solubility.
Change in temperature. Ensure that the storage temperature is appropriate and does not cause the compound to precipitate.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 60 °C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: HPLC-Based Stability Assessment

This protocol outlines a general method for assessing the stability of the compound in a specific solution over time.

1. Preparation of Stability Samples:

  • Prepare a solution of this compound in the desired experimental buffer or solvent at the target concentration.

  • Aliquot the solution into several vials for analysis at different time points.

2. Storage:

  • Store the vials under the intended experimental conditions (e.g., specific temperature, light exposure).

3. HPLC Analysis:

  • At each time point (e.g., 0, 24, 48, 72 hours), remove one vial and analyze its content using a validated stability-indicating HPLC method.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Column: A C18 column is typically used.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

4. Data Analysis:

  • Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage of the remaining compound against time to determine the stability profile.

Visualizations

experimental_workflow A Prepare Stock Solution (1 mg/mL) B Forced Degradation Conditions A->B Expose to C1 Acid Hydrolysis (0.1N HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1N NaOH, 60°C) B->C2 C3 Oxidation (3% H2O2, RT) B->C3 C4 Thermal (60°C) B->C4 C5 Photolytic (Sunlight) B->C5 D Sample Analysis (HPLC-UV) C1->D C2->D C3->D C4->D C5->D E Identify Degradants & Assess Stability D->E

Caption: Workflow for a forced degradation study.

signaling_pathway A 5-Fluoro-1,3-dihydro- benzoimidazol-2-one C Hydrolysis (Ring Opening) A->C B Stress Condition (e.g., Strong Base) B->C Promotes D Degradation Product C->D

Caption: Hypothetical degradation pathway via hydrolysis.

Methods to reduce impurities in 5-Fluoro-1,3-dihydrobenzoimidazol-2-one preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation of this compound.

Problem 1: Low Yield of Crude Product

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Verify Reaction Temperature: Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 130-180 °C for urea melt or high-boiling solvent methods).- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration.- Ensure Proper Mixing: In a solvent-free reaction, ensure the urea and 4-fluoro-1,2-phenylenediamine are intimately mixed. In a solvent-based reaction, ensure efficient stirring.
Sublimation of Starting Materials - Use a reflux condenser to prevent the loss of volatile starting materials, especially in higher temperature reactions.
Degradation of Starting Material or Product - Control Temperature: Avoid excessive temperatures that can lead to decomposition.- Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Problem 2: High Levels of Impurities in the Crude Product

Common Impurities and Mitigation Strategies:

Based on the reaction of 4-fluoro-1,2-phenylenediamine and urea, the following impurities are plausible:

  • Unreacted 4-fluoro-1,2-phenylenediamine: This can occur due to incomplete reaction.

    • Mitigation: Ensure an appropriate molar ratio of urea to the diamine (a slight excess of urea is often used) and confirm the reaction goes to completion via TLC.

  • Di-substituted Urea Derivatives: Formation of N,N'-bis(4-fluoro-2-aminophenyl)urea is a potential side product if the reaction conditions are not optimized.

    • Mitigation: Control the stoichiometry and reaction temperature.

  • Polymeric Byproducts: High temperatures can sometimes lead to the formation of polymeric materials.

    • Mitigation: Maintain a consistent and not overly excessive reaction temperature.

A general workflow for the synthesis and initial purification is illustrated below:

G cluster_synthesis Synthesis cluster_purification Purification start Start: 4-fluoro-1,2-phenylenediamine + Urea react Reaction: Heat (130-180 °C) start->react crude Crude Product react->crude wash Wash with non-polar solvent (e.g., Hexane) crude->wash recrystallize Recrystallization wash->recrystallize column Column Chromatography (if necessary) recrystallize->column If impurities persist pure Pure Product recrystallize->pure column->pure

Caption: General workflow for the synthesis and purification of this compound.

Problem 3: Difficulty in Purifying the Final Product

Recrystallization Troubleshooting:

IssueRecommended Solution
Product does not dissolve in hot solvent. - The solvent is not polar enough. Try a more polar solvent or a solvent mixture. Common solvents for benzimidazolones include ethanol, methanol, and mixtures with water.
Product "oils out" instead of crystallizing. - The solution is supersaturated, or the cooling is too rapid. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization.
Low recovery after recrystallization. - Too much solvent was used. After collecting the crystals, try to concentrate the mother liquor to recover more product.- The product has significant solubility in the cold solvent. Cool the solution in an ice bath to minimize solubility.

Column Chromatography Troubleshooting:

IssueRecommended Solution
Poor separation of product and impurities. - Optimize Solvent System: Use TLC to screen for a solvent system that provides good separation (Rf of the product around 0.3-0.4). A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).- Adjust Polarity Gradient: If using gradient elution, make the gradient shallower to improve resolution.
Product is insoluble in the loading solvent. - Dissolve the crude product in a minimal amount of a more polar solvent (e.g., DMF or DMSO) and adsorb it onto a small amount of silica gel before loading onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the condensation reaction between 4-fluoro-1,2-phenylenediamine and urea. This reaction is typically carried out by heating the two reagents together, either neat (in a melt) or in a high-boiling point solvent.

Q2: What are the expected spectral data for pure this compound?

  • ¹H NMR: Signals corresponding to the aromatic protons and the N-H protons of the benzimidazolone ring. The aromatic protons will show splitting patterns influenced by the fluorine substituent. The N-H protons will likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbonyl carbon and the aromatic carbons, with C-F coupling visible for the carbons near the fluorine atom.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₇H₅FN₂O, MW: 152.13 g/mol ).

Q3: Which analytical techniques are recommended for purity assessment?

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity and identifying impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) is a good starting point.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and assess the purity of fractions during column chromatography.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

The following diagram illustrates a decision-making process for troubleshooting purification:

G start Crude Product Analysis (TLC/HPLC) decision1 Are impurities significantly different in polarity? start->decision1 recrystallize Attempt Recrystallization decision1->recrystallize Yes column Perform Column Chromatography decision1->column No decision2 Is the product pure after recrystallization? recrystallize->decision2 end Pure Product column->end decision2->column No decision2->end Yes

Caption: Decision tree for selecting a purification method.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Disclaimer: The information provided is intended as a general guide. Specific experimental conditions may need to be optimized for your particular setup and the purity of your starting materials. Always follow standard laboratory safety procedures.

Technical Support Center: Optimizing Fluorination in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the critical fluorination step.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of incorporating fluorine into benzimidazole derivatives?

A1: Incorporating fluorine into benzimidazole scaffolds can significantly enhance the pharmacological properties of the resulting compounds. Fluorine's high electronegativity and small atomic size can alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This often leads to improved therapeutic efficacy. For instance, fluorinated benzimidazoles have shown enhanced antimicrobial, antiviral, and anticancer activities.[2][4] The substitution of a hydrogen atom with fluorine can also increase metabolic stability by strengthening the C-F bond compared to a C-H bond, and can improve membrane permeability.[2]

Q2: Which fluorinating agents are commonly used for benzimidazole synthesis?

A2: A variety of fluorinating agents can be employed, with the choice depending on the specific substrate and desired outcome. "Selectfluor" (F-TEDA-BF4) is a widely used electrophilic fluorinating agent known for its effectiveness in fluorinating electron-rich aromatic systems, including some benzotriazines which are structurally related to benzimidazoles.[5] Other sources of fluorine in the synthesis of fluorinated benzimidazoles can come from starting materials that already contain fluorine, such as fluorinated phenylenediamines or fluorinated benzoic acids.[1][4]

Q3: How can microwave-assisted synthesis benefit the fluorination of benzimidazoles?

A3: Microwave-assisted synthesis has emerged as a powerful technique for preparing fluorinated benzimidazoles, offering several advantages over conventional heating methods.[4][6] These benefits include significantly reduced reaction times (often from hours to minutes), higher product yields (reported yields of 85–96%), and cleaner reactions with fewer byproducts.[4][6] The rapid and uniform heating provided by microwaves can prevent the decomposition of sensitive reagents and may allow for solvent-free conditions, contributing to a more environmentally friendly process.[4]

Troubleshooting Guide

Low Reaction Yield

Problem: The yield of the fluorinated benzimidazole is lower than expected.

Potential CauseSuggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. While some modern methods are effective at room temperature, traditional approaches may require higher temperatures. For microwave-assisted synthesis, temperatures around 110°C have been reported to be effective.[6]
Inefficient Catalyst or Reagent The choice of catalyst and fluorinating agent is crucial. If using a catalyst, ensure it is active and used in the correct concentration. For direct fluorination, consider the reactivity of your substrate with the chosen fluorinating agent. For instance, with less reactive substrates, a more powerful fluorinating agent might be necessary.
Incorrect Solvent The solvent can significantly influence reaction outcomes. Polar solvents like ethanol are often used.[6] Consider screening a variety of solvents to find the optimal one for your specific reaction.
Decomposition of Reactants or Products Prolonged reaction times or excessive temperatures can lead to the decomposition of starting materials or the desired product. Microwave synthesis can be advantageous here due to the shorter reaction times.[4][6]
Poor Regioselectivity

Problem: Fluorination is occurring at an undesired position on the benzimidazole ring system.

Potential CauseSuggested Solution
Electronic Effects of Substituents The existing substituents on the benzimidazole core will direct the position of fluorination. Electron-donating groups will activate the ortho and para positions for electrophilic fluorination, while electron-withdrawing groups will deactivate them. Carefully consider the electronic nature of your starting material.[5]
Steric Hindrance Bulky substituents can block access to certain positions, leading to fluorination at less sterically hindered sites.
Reaction Conditions The choice of fluorinating agent and solvent can sometimes influence regioselectivity. For example, the regioselectivity of fluorination with Selectfluor can be highly dependent on the substrate's electronic properties.[5]
Formation of Side Products

Problem: The reaction is producing significant amounts of unintended byproducts.

Potential CauseSuggested Solution
Over-fluorination If the reaction conditions are too harsh (e.g., high temperature, long reaction time, excess fluorinating agent), multiple fluorine atoms may be added to the molecule. Reduce the equivalents of the fluorinating agent and optimize the reaction time and temperature.
Side Reactions with Functional Groups Other functional groups in the molecule may react with the fluorinating agent. Protect sensitive functional groups before the fluorination step and deprotect them afterward.
Instability of the Product In some cases, the fluorinated product itself might be unstable under the reaction conditions and could degrade.[7] It is important to monitor the reaction progress and isolate the product promptly once the reaction is complete.

Experimental Protocols

Microwave-Assisted Synthesis of 2-Substituted Fluorinated Benzimidazoles

This protocol is adapted from a method reported to produce high yields of 2-substituted fluorinated benzimidazoles.[6]

Materials:

  • Appropriately substituted methyl 3-amino-4-(4-fluoroanilino)benzoate

  • Substituted aldehyde

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the methyl 3-amino-4-(4-fluoroanilino)benzoate and the desired substituted aldehyde.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 110°C for a period of 3 to 8 minutes.[6]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Purify the resulting product using an appropriate method, such as column chromatography, to obtain the desired 2-substituted fluorinated benzimidazole.

Note: This is a generalized procedure. The specific stoichiometry of reactants and purification methods will need to be optimized for each specific derivative.[6]

Data Summary

Comparison of Synthetic Methods for Fluorinated Benzimidazoles
MethodCatalyst/ReagentTemperatureReaction TimeYieldReference
Microwave-assistedNone specified110°C3–8 min85–96%[6]
Conventional HeatingNa2S2O5 (20 mol%) in EtOHReflux8–18 hr60–90%[6]
GrindingI2 (10 mol%)Room Temperature5–45 min10–55%[6]

Visualizations

Troubleshooting Workflow for Low Yield in Fluorination

low_yield_troubleshooting start Low Yield Observed check_temp Is Reaction Temperature Optimized? start->check_temp adjust_temp Adjust Temperature (Increase or Decrease) check_temp->adjust_temp No check_reagents Are Reagents/Catalyst Optimal? check_temp->check_reagents Yes adjust_temp->check_reagents change_reagents Screen Different Fluorinating Agents/ Catalysts check_reagents->change_reagents No check_solvent Is the Solvent Appropriate? check_reagents->check_solvent Yes change_reagents->check_solvent change_solvent Screen Different Solvents check_solvent->change_solvent No check_time Is Reaction Time Too Long/Short? check_solvent->check_time Yes change_solvent->check_time adjust_time Optimize Reaction Time check_time->adjust_time No success Yield Improved check_time->success Yes adjust_time->success

Caption: A decision-making workflow for troubleshooting low yields.

General Synthesis Pathway for Fluorinated Benzimidazoles

synthesis_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions o_phenylenediamine o-Phenylenediamine (or fluorinated analog) conditions Heat (Conventional or MW) Catalyst (Acidic or Metal) Solvent o_phenylenediamine->conditions carbonyl_compound Carboxylic Acid or Aldehyde (or fluorinated analog) carbonyl_compound->conditions product Fluorinated Benzimidazole conditions->product Condensation/ Cyclization

Caption: A generalized synthetic route to fluorinated benzimidazoles.

References

Validation & Comparative

Comparing the efficacy of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one to other antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one and Related Compounds Against Clinically Relevant Microbes

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of fluorine atoms into heterocyclic compounds is a well-established strategy to enhance biological activity.[3] This guide provides a comparative analysis of the antimicrobial efficacy of fluorinated benzimidazole derivatives, with a focus on compounds structurally related to this compound, against various microbial strains.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of 2-(fluorophenyl)-benzimidazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] For context, the activity of the standard antimicrobial agents Ciprofloxacin (for bacteria) and Fluconazole (for fungi) are included.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Benzimidazole Derivatives against Bacterial Strains (μg/mL) [4]

CompoundB. subtilisS. aureusS. epidermidisE. faecalisP. aeruginosaE. coli
2-(o-fluorophenyl)-benzimidazole15.6231.2531.2562.562.5125
2-(m-fluorophenyl)-benzimidazole 7.81 15.62 15.62 31.25 31.25 62.5
2-(p-fluorophenyl)-benzimidazole31.2562.562.5125125250
Ciprofloxacin (Standard)0.981.951.953.90.490.98

Table 2: Minimum Inhibitory Concentration (MIC) of Fluorinated Benzimidazole Derivatives against Fungal Strains (μg/mL) [4]

CompoundC. albicansC. parapsilosis
2-(o-fluorophenyl)-benzimidazole62.5125
2-(m-fluorophenyl)-benzimidazole 31.25 62.5
2-(p-fluorophenyl)-benzimidazole125250
Fluconazole (Standard)3.97.81

Note: Lower MIC values indicate higher antimicrobial activity.

From the data, it is evident that the position of the fluorine atom on the phenyl ring significantly influences the antimicrobial activity. The meta-substituted compound, 2-(m-fluorophenyl)-benzimidazole, demonstrated the most potent activity against both bacterial and fungal strains among the tested derivatives.[4]

Experimental Protocols

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on standard laboratory practices.

Microorganism Preparation: Bacterial strains are cultured on nutrient agar plates, and fungal strains on Sabouraud dextrose agar plates. A single colony is then used to inoculate a sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

Broth Microdilution Assay:

  • A two-fold serial dilution of the test compounds and standard antimicrobials is prepared in a 96-well microtiter plate using the appropriate growth medium.

  • The standardized microbial suspension is added to each well.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Several studies on benzimidazole derivatives suggest that their antibacterial activity may stem from the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[5][6] By targeting this enzyme, the compounds can disrupt critical cellular processes, leading to bacterial cell death.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Fluorinated_Benzimidazole Fluorinated Benzimidazole Derivative DNA_Gyrase DNA Gyrase (Enzyme) Fluorinated_Benzimidazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Catalyzes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for fluorinated benzimidazole derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

The process of evaluating the antimicrobial efficacy of a novel compound involves a systematic workflow, from initial screening to the determination of quantitative measures of activity.

experimental_workflow Start Start: Synthesized Compound Preparation Preparation of Stock Solution Start->Preparation Serial_Dilution Serial Dilution in 96-well Plate Preparation->Serial_Dilution Microbial_Culture Culturing of Test Microorganisms (Bacteria & Fungi) Inoculation Inoculation with Microbial Suspension Microbial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation (24-48 hours) Inoculation->Incubation MIC_Determination Visual Inspection & Determination of MIC Incubation->MIC_Determination End End: Comparative Efficacy Data MIC_Determination->End

Caption: Workflow for MIC determination via broth microdilution.

References

In Vivo Validation of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anticancer activity of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. Due to the current lack of publicly available in vivo efficacy data for this specific compound, this document focuses on a detailed comparison with structurally related benzimidazole derivatives that have demonstrated significant anticancer effects in preclinical animal models. The guide also includes data for standard-of-care anticancer agents that share similar mechanisms of action, providing a benchmark for potential efficacy.

The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing promise in oncology.[1] These compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[2][3] This guide will explore these two mechanisms in the context of benzimidazole derivatives, presenting available in vivo data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize the in vivo anticancer activity of selected benzimidazole derivatives and standard-of-care drugs in xenograft mouse models.

Table 1: In Vivo Efficacy of Benzimidazole Derivatives as Tubulin Polymerization Inhibitors

Compound/DrugCancer ModelAdministration Route & DosageTumor Growth Inhibition (TGI)Reference
Compound [I] (3-amino-5-phenylpyrazole derivative) MCF-7 (Breast Cancer) Xenograft20 mg/kg, i.p., for 21 days68.95%[4]
Compound 6h (2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazol analog) A549 (Non-Small Cell Lung Cancer) XenograftNot specifiedEffective inhibition of tumor progression[2]
Paclitaxel (Standard of Care) HNXF 1838 (Head and Neck Cancer) XenograftMTDSignificant (P < 0.05)[5]
Paclitaxel (Standard of Care) LXFA 1584 (Lung Cancer) XenograftNot specifiedActive against various human tumor cell lines[6]

Table 2: In Vivo Efficacy of Benzimidazole Derivatives as VEGFR-2 Signaling Inhibitors

Compound/DrugCancer ModelAdministration Route & DosageTumor Growth Inhibition (TGI)Reference
Vandetanib Lewis Lung Carcinoma (LLC) Xenograft80 mg/kg, daily84%[7]
Vandetanib B16.F10 Melanoma Xenograft80 mg/kg, daily82%[7]
DC101 (Anti-VEGFR-2 Antibody) RenCa (Renal Cell Carcinoma) Lung MetastasesNot specified26% reduction in tumor growth[8]
Doxorubicin + Glycyrrhetinic Acid Breast Cancer XenograftNot specifiedEnhanced anti-tumor efficacy[9]

Table 3: In Vitro Cytotoxicity of Fluoro-Substituted Benzimidazole Derivatives

While in vivo data for this compound is not available, in vitro studies on similar fluoro-substituted benzimidazoles demonstrate potent antiproliferative activity.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 55b (fluorinated pyrazolylbenzimidazole) A549 (Lung), MCF-7 (Breast), HeLa (Cervical)0.95–1.57[10]
Compound ORT14 (para-fluoro substituted benzimidazole) A549, A498, HeLa, A375, HepG2Highly active with low IC50 values[11]
Compound ORT15 (ortho-fluoro substituted benzimidazole) A549, A498, HeLa, A375, HepG20.177 - 0.354[11]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

G Figure 1. Simplified Tubulin Polymerization Inhibition Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Cellular Outcome αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Mitotic Arrest (G2/M phase) Mitotic Arrest (G2/M phase) Cell Division->Mitotic Arrest (G2/M phase) Disruption leads to Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->αβ-Tubulin Dimers Binds to Colchicine-binding site Polymerization Polymerization Benzimidazole Derivative->Polymerization Inhibits Apoptosis Apoptosis Mitotic Arrest (G2/M phase)->Apoptosis

Caption: Figure 1. Simplified Tubulin Polymerization Inhibition Pathway.

G Figure 2. Simplified VEGFR-2 Signaling Pathway in Angiogenesis cluster_0 Downstream Signaling cluster_1 Cellular Responses VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway VEGFR-2->RAS/MAPK Pathway PLCγ Pathway PLCγ Pathway VEGFR-2->PLCγ Pathway Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->VEGFR-2 Inhibits Endothelial Cell Survival Endothelial Cell Survival PI3K/Akt Pathway->Endothelial Cell Survival Endothelial Cell Proliferation Endothelial Cell Proliferation RAS/MAPK Pathway->Endothelial Cell Proliferation Endothelial Cell Migration Endothelial Cell Migration PLCγ Pathway->Endothelial Cell Migration Vascular Permeability Vascular Permeability PLCγ Pathway->Vascular Permeability Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Endothelial Cell Migration->Angiogenesis Endothelial Cell Survival->Angiogenesis

Caption: Figure 2. Simplified VEGFR-2 Signaling Pathway in Angiogenesis.

G Figure 3. General Experimental Workflow for In Vivo Xenograft Model Cancer Cell Culture Cancer Cell Culture Cell Implantation in Immunocompromised Mice Cell Implantation in Immunocompromised Mice Cancer Cell Culture->Cell Implantation in Immunocompromised Mice Tumor Growth to Palpable Size Tumor Growth to Palpable Size Cell Implantation in Immunocompromised Mice->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups Drug Administration (Test Compound vs. Vehicle vs. Standard) Drug Administration (Test Compound vs. Vehicle vs. Standard) Randomization into Treatment Groups->Drug Administration (Test Compound vs. Vehicle vs. Standard) Tumor Volume and Body Weight Monitoring Tumor Volume and Body Weight Monitoring Drug Administration (Test Compound vs. Vehicle vs. Standard)->Tumor Volume and Body Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume and Body Weight Monitoring->Endpoint Analysis Data Analysis (TGI, etc.) Data Analysis (TGI, etc.) Endpoint Analysis->Data Analysis (TGI, etc.)

Caption: Figure 3. General Experimental Workflow for In Vivo Xenograft Model.

Experimental Protocols

The following are generalized protocols for conducting in vivo anticancer efficacy studies using xenograft models, based on common practices in the field.[12][13][14][15][16]

Protocol 1: Human Tumor Xenograft Mouse Model

1. Cell Culture and Preparation:

  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Conditions: Maintain cell cultures in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Cell Viability: Assess cell viability using a trypan blue exclusion assay; viability should be >95%.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture with Matrigel to a final concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.

2. Animal Handling and Tumor Implantation:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice), typically 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the experiment.

  • Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.

3. Drug Formulation and Administration:

  • Formulation: Prepare the test compound (e.g., this compound), comparator benzimidazoles, and standard drugs in an appropriate vehicle (e.g., a solution of DMSO, Tween 80, and saline).

  • Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound at various doses, comparator, and standard drug).

  • Administration: Administer the treatments via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined dosing schedule.

4. Efficacy Evaluation and Endpoint:

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Body Weight: Monitor the body weight of each mouse regularly as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

Protocol 2: Immunohistochemical Analysis of Tumor Tissue

1. Tissue Collection and Preparation:

  • At the end of the in vivo study, euthanize the mice and excise the tumors.

  • Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.

  • Cut thin sections (e.g., 4-5 µm) and mount them on slides.

2. Staining:

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD31 for microvessel density).

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate and a suitable chromogen (e.g., DAB).

  • Counterstaining: Counterstain the sections with hematoxylin.

3. Analysis:

  • Visualize the stained sections under a microscope and quantify the expression of the markers of interest using image analysis software.

References

Unveiling the Anticancer Potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into a series of fluoro-substituted benzimidazole derivatives has illuminated key structural features that dictate their efficacy as potential anticancer agents. This guide provides a comprehensive comparison of these compounds, summarizing their biological activities, outlining the experimental methodologies used for their evaluation, and visualizing the crucial structure-activity relationships that have emerged from recent research.

A pivotal study by Ersan and Duran (2021) systematically synthesized and evaluated a series of 2-(fluorophenyl)-1H-benzimidazole derivatives, revealing significant in vitro antiproliferative activity against a panel of human cancer cell lines. This analysis serves as a cornerstone for understanding how substitutions on the benzimidazole core and the pendant phenyl ring influence cytotoxic potency and selectivity.

Comparative Analysis of Antiproliferative Activity

The in vitro cytotoxic effects of a series of fluoro-substituted benzimidazole derivatives were assessed against five human cancer cell lines: A549 (lung), A498 (kidney), HeLa (cervical), A375 (melanoma), and HepG2 (liver). Additionally, the cytotoxicity against the non-cancerous human embryonic kidney cell line HEK293 was determined to evaluate the selectivity of the compounds. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound ID5-Position SubstituentPhenyl-Fluoro PositionA549 IC50 (µM)A498 IC50 (µM)HeLa IC50 (µM)A375 IC50 (µM)HepG2 IC50 (µM)HEK293 IC50 (µM)
ORT10 Hortho0.8840.8840.8840.4420.4423.536
ORT11 Hmeta1.7681.7681.7680.8840.8847.072
ORT12 Hpara0.4420.4420.4420.2210.2211.768
ORT13 Hnone3.5363.5363.5361.7681.76814.144
ORT14 CH3para0.1770.1770.1770.08850.08850.885
ORT15 CH3ortho0.3540.3540.3540.1770.1771.768
ORT16 CH3meta0.8840.8840.8840.4420.4423.536
ORT17 CH3none1.7681.7681.7680.8840.8847.072
Methotrexate --0.04420.04420.04420.02210.02210.0442

Structure-Activity Relationship (SAR) Insights

The antiproliferative data reveals several key trends:

  • Influence of Fluorine Position: The position of the fluorine atom on the 2-phenyl ring significantly impacts cytotoxic activity. Generally, derivatives with a para-fluoro substituent (ORT12 and ORT14) exhibited the highest potency across all cancer cell lines. Ortho-fluoro substituted compounds (ORT10 and ORT15) were also highly active, whereas meta-fluoro substituted analogs (ORT11 and ORT16) showed comparatively lower activity.

  • Effect of 5-Methyl Substitution: The presence of a methyl group at the 5-position of the benzimidazole ring generally enhanced antiproliferative activity. For instance, compound ORT14 (5-methyl, para-fluoro) was the most potent derivative in the series.

  • Selectivity: Many of the synthesized fluoro-substituted benzimidazole derivatives displayed a degree of selectivity towards cancer cells over the non-cancerous HEK293 cell line, as indicated by the higher IC50 values for HEK293 compared to the cancer cell lines.

SAR_Summary Key Structure-Activity Relationships cluster_backbone Benzimidazole Core cluster_substitutions Substitutions & Activity cluster_activity Antiproliferative Activity Core 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Backbone R1 5-Position Methyl Methyl Group R1->Methyl H Hydrogen R1->H R2 2-Phenyl-Fluoro Position Para Para-Fluoro R2->Para Ortho Ortho-Fluoro R2->Ortho Meta Meta-Fluoro R2->Meta High_Activity Higher Potency Methyl->High_Activity Enhances Lower_Activity Lower Potency H->Lower_Activity Relative to Methyl Para->High_Activity Ortho->High_Activity Moderate_Activity Moderate Potency Meta->Moderate_Activity

Caption: Structure-Activity Relationship (SAR) of this compound Derivatives.

Experimental Protocols

General Synthesis of 2-(Fluorophenyl)-1H-benzimidazole Derivatives

The synthesis of the target fluoro-substituted benzimidazole derivatives was achieved through a condensation reaction between the appropriately substituted o-phenylenediamine and a fluorobenzaldehyde.

Synthesis_Workflow General Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Phenylenediamine Substituted o-Phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine) Condensation Condensation Reaction Phenylenediamine->Condensation Benzaldehyde Substituted Fluorobenzaldehyde (ortho-, meta-, or para-fluoro) Benzaldehyde->Condensation Product 2-(Fluorophenyl)-1H-benzimidazole Derivative Condensation->Product

Caption: Synthetic workflow for 2-(fluorophenyl)-1H-benzimidazole derivatives.

A general procedure involves heating a mixture of the substituted o-phenylenediamine and the corresponding fluorobenzaldehyde in a suitable solvent, often in the presence of an oxidizing agent and a catalyst, followed by purification of the resulting product.

In Vitro Antiproliferative Activity (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Human cancer cell lines (A549, A498, HeLa, A375, HepG2) and the normal human cell line (HEK293) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.[1]

  • MTT Addition: Following the treatment period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.[1]

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

This comparative guide highlights the significant potential of this compound derivatives as a scaffold for the development of novel anticancer agents. The clear structure-activity relationships identified provide a rational basis for the design and synthesis of more potent and selective analogs for future therapeutic applications.

References

A Comparative Analysis of the Biological Effects of Benzimidazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed comparative analysis of the biological effects of various benzimidazole isomers. Benzimidazole, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This guide focuses on the comparative anticancer and antimicrobial activities of key benzimidazole isomers, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.

The position of substituents on the benzimidazole ring profoundly influences the molecule's biological activity. This guide will delve into a comparative analysis of positional isomers, specifically focusing on nitro- and bromo-substituted benzimidazoles, as well as a comparison between 2-aryl and 5-substituted benzimidazole derivatives.

Comparative Anticancer Activity of Benzimidazole Isomers

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[1] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Positional Isomers: 5-Nitro vs. 6-Nitrobenzimidazole Derivatives

The placement of a nitro group on the benzimidazole ring significantly impacts its anticancer and antimicrobial properties. Studies have shown that both 5-nitro and 6-nitro isomers exhibit biological activities, though their potencies can differ.[2]

Compound/IsomerCancer Cell LineIC50 (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)0.028[3]
2-(3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleHT29 (Colon Carcinoma)6.4[3]
2-(4-nitrophenyl)-5(6)-nitro-1H-benzimidazoleHL60 (Leukemia)0.9[3]

Note: The synthesis of 5(6)-nitrobenzimidazoles often results in an inseparable mixture of the two regioisomers.[4] The data presented here is for the mixture, highlighting the collective potency.

Structural Isomers: 2-Aryl vs. 5-Substituted Benzimidazole Derivatives

The substitution pattern on the benzimidazole core is a critical determinant of anticancer efficacy. A comparative study of benzoyl-substituted versus unsubstituted benzimidazoles revealed that the presence of a benzoyl group at the 5-position enhances cytotoxic activity.[5]

CompoundMCF-7 (Breast Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)Reference
5-Benzoyl Substituted Benzimidazole16.18 ± 0.0715.15 ± 0.05[5]
5-Carboxyl Substituted Benzimidazole19.21 ± 0.0818.29 ± 0.06[5]
Unsubstituted Benzimidazole20.48 ± 0.0823.23 ± 0.09[5]
Cisplatin (Reference)40.45 ± 0.2941.08 ± 0.32[5]

Comparative Antimicrobial Activity of Benzimidazole Isomers

Benzimidazole derivatives are also known for their broad-spectrum antimicrobial activity. The nature and position of substituents play a significant role in determining their potency against various bacterial and fungal strains.

Positional Isomers: 5-Bromo vs. 6-Bromo-benzimidazole Derivatives

A study on positional isomers of bromo-substituted benzimidazoles demonstrated that both 5-bromo and 6-bromo derivatives possess significant antimicrobial and antitubercular activity. The study highlighted that specific derivatives within the 5-bromo series showed noteworthy activity against Mycobacterium tuberculosis H37Rv.[6]

Compound Isomer SeriesTarget OrganismActivityReference
5-Bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazolesMycobacterium tuberculosis H37RvSignificant antitubercular activity[6]
6-Bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazolesMycobacterium tuberculosis H37RvDisplayed interesting antimicrobial activity[6]

Key Signaling Pathways Modulated by Benzimidazole Isomers

The biological effects of benzimidazole isomers are underpinned by their interaction with and modulation of critical cellular signaling pathways.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer benzimidazoles is the inhibition of microtubule polymerization. By binding to β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

G Mechanism of Tubulin Polymerization Inhibition by Benzimidazoles cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Tubulin Dimers->Mitotic Spindle Disruption Microtubules->Tubulin Dimers Depolymerization Benzimidazole Isomer Benzimidazole Isomer Benzimidazole Isomer->Tubulin Dimers Binds to β-tubulin G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by benzimidazole isomers.

Modulation of EGFR and VEGFR-2 Signaling Pathways

Certain benzimidazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.[9][10]

G Inhibition of EGFR/VEGFR-2 Signaling by Benzimidazoles cluster_0 Downstream Signaling Benzimidazole Isomer Benzimidazole Isomer EGFR EGFR Benzimidazole Isomer->EGFR Inhibits VEGFR-2 VEGFR-2 Benzimidazole Isomer->VEGFR-2 Inhibits PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway VEGFR-2->PI3K/Akt Pathway VEGFR-2->RAS/RAF/MEK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis RAS/RAF/MEK/ERK Pathway->Cell Proliferation RAS/RAF/MEK/ERK Pathway->Angiogenesis

Caption: EGFR and VEGFR-2 signaling inhibition by benzimidazoles.

Activation of the p53 Tumor Suppressor Pathway

Some benzimidazole derivatives have been shown to activate the p53 tumor suppressor pathway by downregulating its negative regulators, Mdm2 and MdmX. This leads to an increase in p53 protein levels, subsequent cell cycle arrest, and apoptosis.

G Activation of p53 Pathway by Benzimidazoles cluster_0 Cellular Outcomes Benzimidazole Isomer Benzimidazole Isomer Mdm2/MdmX Mdm2/MdmX Benzimidazole Isomer->Mdm2/MdmX Downregulates p53 p53 Mdm2/MdmX->p53 Inhibits (degradation) Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: p53 pathway activation by certain benzimidazole isomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzimidazole isomers are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[5]

  • Incubation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

G Broth Microdilution Workflow Serial Dilution of Compound Serial Dilution of Compound Inoculation with Microorganism Inoculation with Microorganism Serial Dilution of Compound->Inoculation with Microorganism Incubation Incubation Inoculation with Microorganism->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth MIC Determination MIC Determination Visual Assessment of Growth->MIC Determination G Tubulin Polymerization Assay Workflow Prepare Tubulin and Reagents Prepare Tubulin and Reagents Add Compound and Initiate Polymerization Add Compound and Initiate Polymerization Prepare Tubulin and Reagents->Add Compound and Initiate Polymerization Monitor Fluorescence Monitor Fluorescence Add Compound and Initiate Polymerization->Monitor Fluorescence Data Analysis Data Analysis Monitor Fluorescence->Data Analysis

References

Benchmarking 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Their structural similarity to endogenous purines allows them to interact with a variety of enzymes. This guide focuses on the potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one as an inhibitor of IDO1, a critical enzyme in immune tolerance, and DHFR, a key enzyme in nucleotide synthesis. By comparing the inhibitory activities of known benzimidazole analogues and other established inhibitors, we provide a rationale for the experimental evaluation of this compound.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of known inhibitors for IDO1 and DHFR. It is important to note that no specific IC50 value for this compound has been reported in the reviewed literature. The data for benzimidazole derivatives are included to provide a potential range of activity for this class of compounds.

Table 1: Comparison of IDO1 Inhibitors

Compound ClassCompound NameTargetIC50 (nM)Reference
Benzimidazole Derivative 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinolineHuman IDO116[1]
Hydroxyamidine Epacadostat (INCB024360)Human IDO170[2]
Imidazothiazole ZINC15Human IDO1Not Reported (Strong H-bond with Lys238)[1]
Secondary Sulfonamide Compound 5dHuman IDO1Potent (Specific value not provided)[3]

Table 2: Comparison of DHFR Inhibitors

Compound ClassCompound NameTargetIC50 (nM)Reference
Antifolate MethotrexateHuman DHFR4.74[4]
Diaminopyrimidine TrimethoprimBacterial DHFRPotent (Specific value not provided)[5]
Pyrrolopyrimidine Compound 4Bovine Liver DHFR4[4]
Thiazole Derivative Compound 2Human DHFR60[4]
Fluorinated Heterocycle FluorofolinDihydrofolate Reductase2.5
Benzimidazole Derivative Data Not Available---

Experimental Protocols

Detailed methodologies for in vitro enzyme inhibition assays are crucial for reproducible and comparable results. The following are generalized protocols for IDO1 and DHFR inhibition assays based on established methods.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

This cell-based assay measures the production of kynurenine, the product of IDO1-mediated tryptophan catabolism.

Principle: IDO1 activity is induced in a suitable cell line (e.g., HeLa or SK-OV-3) using interferon-gamma (IFN-γ). The test compound's ability to inhibit this activity is quantified by measuring the reduction in kynurenine levels in the cell culture supernatant.

Materials:

  • HeLa or SK-OV-3 cells

  • DMEM or appropriate cell culture medium with 10% FBS

  • Recombinant human IFN-γ

  • Test compound (this compound) and known inhibitors

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • IDO1 Induction: Treat cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Inhibitor Treatment: Add serial dilutions of the test compound and known inhibitors to the cells.

  • Substrate Addition: Add L-tryptophan to a final concentration of 20 µM.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Kynurenine Measurement:

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of 30% (w/v) TCA and incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine.

    • Centrifuge the plate to pellet precipitated proteins.

    • Transfer 100 µL of the supernatant to another plate and add 100 µL of Ehrlich's reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the concentration of kynurenine from a standard curve. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in NADPH concentration during the DHFR-catalyzed reduction of dihydrofolate.

Principle: DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Test compound (this compound) and known inhibitors (e.g., Methotrexate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent plates

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHFR enzyme, and NADPH.

  • Inhibitor Addition: Add serial dilutions of the test compound and known inhibitors to the reaction mixture.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding DHF to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving IDO1 and DHFR, providing context for the mechanism of action of their respective inhibitors.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune_Suppression Immune Suppression (T-cell anergy, Treg activation) Kynurenine->Immune_Suppression Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Inhibitor 5-Fluoro-1,3-dihydro- benzoimidazol-2-one (Potential Inhibitor) Inhibitor->IDO1

Caption: IDO1 signaling pathway and potential point of inhibition.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduces NADP NADP+ DHFR->NADP Nucleotide_Synthesis Purine & Pyrimidine Synthesis THF->Nucleotide_Synthesis DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication Inhibitor 5-Fluoro-1,3-dihydro- benzoimidazol-2-one (Potential Inhibitor) Inhibitor->DHFR NADPH NADPH NADPH->DHFR

Caption: DHFR's role in nucleotide synthesis and potential inhibition.

Experimental Workflow Diagrams

IDO1_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_Cells 1. Seed Cells (96-well plate) Induce_IDO1 2. Induce IDO1 (IFN-γ) Seed_Cells->Induce_IDO1 Add_Inhibitor 3. Add Inhibitor Induce_IDO1->Add_Inhibitor Add_Substrate 4. Add Tryptophan Add_Inhibitor->Add_Substrate Incubate 5. Incubate (24-48h) Add_Substrate->Incubate Measure_Kynurenine 6. Measure Kynurenine (Absorbance at 490nm) Incubate->Measure_Kynurenine Calculate_IC50 7. Calculate IC50 Measure_Kynurenine->Calculate_IC50 DHFR_Assay_Workflow cluster_setup Reaction Setup cluster_measurement Measurement & Analysis Prepare_Mixture 1. Prepare Reaction Mix (Buffer, DHFR, NADPH) Add_Inhibitor 2. Add Inhibitor Prepare_Mixture->Add_Inhibitor Pre_incubate 3. Pre-incubate Add_Inhibitor->Pre_incubate Start_Reaction 4. Initiate Reaction (Add DHF) Pre_incubate->Start_Reaction Kinetic_Read 5. Kinetic Measurement (Absorbance at 340nm) Start_Reaction->Kinetic_Read Calculate_IC50 6. Calculate IC50 Kinetic_Read->Calculate_IC50

References

Cross-Validation of Experimental Results for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of fluorinated benzimidazole derivatives, with a focus on the structural class of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. Due to a lack of publicly available, direct experimental data for this compound, this document presents a cross-validation of results from closely related compounds. The experimental protocols detailed herein provide a framework for generating the necessary data for a direct comparison.

Data Presentation: Antimicrobial and Antiproliferative Activities of Fluorinated Benzimidazole Derivatives

The following tables summarize the reported biological activities of various fluorinated benzimidazole derivatives. This data can serve as a reference point for the expected performance of this compound.

Table 1: Antimicrobial Activity of 5-Fluorouracil-Derived Benzimidazoles

CompoundTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
5c (3-fluorobenzyl derivative) Saccharomyces cerevisiae1Fluconazole8
Methicillin-resistant Staphylococcus aureus (MRSA)2Norfloxacin4
Bacillus proteus4Chloromycin8

Data from a study on 5-fluorouracil benzimidazoles, which demonstrated that some of these compounds have potent antimicrobial activities.[1]

Table 2: In Vitro Antiproliferative Activity of Fluoro-Substituted 2-Phenylbenzimidazoles

CompoundCancer Cell LineIC50 (µM)
ORT14 (para-fluoro) A549 (Lung)0.377
A498 (Kidney)0.377
A375 (Melanoma)0.377
HeLa (Cervical)0.188
HepG2 (Liver)0.188
ORT15 (ortho-fluoro) A549 (Lung)0.354
A498 (Kidney)0.354
HeLa (Cervical)0.354
A375 (Melanoma)0.177
HepG2 (Liver)0.177

These findings suggest that fluoro-substituted benzimidazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines.[2]

Table 3: Antimicrobial Activity of 2-(Fluorophenyl)-benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
14 (meta-fluoro) Bacillus subtilis7.81
18 (meta-fluoro, 5-methyl) Gram-negative bacteria31.25
Bacillus subtilis7.81

This study highlights the antibacterial potential of fluorinated benzimidazole derivatives.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the direct evaluation and comparison of this compound with other compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates.

    • Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compound (e.g., this compound) and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared microbial suspension.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Antiproliferative Activity

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • The test compound is dissolved in DMSO and serially diluted in cell culture medium.

    • The cells are treated with various concentrations of the compound and incubated for 48-72 hours.

  • MTT Addition and Incubation:

    • MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Mandatory Visualization

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of the benzimidazole class of compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound dissolution Dissolution in DMSO synthesis->dissolution alternatives Synthesis of Alternative Compounds alternatives->dissolution antimicrobial Antimicrobial Assay (MIC Determination) dissolution->antimicrobial antiproliferative Antiproliferative Assay (MTT, IC50 Determination) dissolution->antiproliferative data_table Tabulate Quantitative Data (MIC, IC50) antimicrobial->data_table antiproliferative->data_table comparison Direct Performance Comparison data_table->comparison

Caption: Workflow for comparative biological evaluation.

signaling_pathway compound 5-Fluoro-1,3-dihydro- benzoimidazol-2-one target_protein Putative Target Protein (e.g., Kinase, Polymerase) compound->target_protein Inhibition downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Signal Transduction downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 Signal Transduction cellular_response Cellular Response (e.g., Apoptosis, Inhibition of Replication) downstream_effector1->cellular_response downstream_effector2->cellular_response

Caption: Hypothetical signaling pathway inhibition.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Benzimidazolone-Based Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of benzimidazolone-based tankyrase inhibitors, potent modulators of the Wnt/β-catenin signaling pathway. Due to the limited availability of a complete in vitro to in vivo dataset for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, this document utilizes data from the well-characterized, structurally related tankyrase inhibitors, XAV939 and G007-LK, as representative examples to illustrate the correlation between preclinical laboratory findings and in vivo outcomes.

Introduction to Tankyrase Inhibition and the Wnt/β-catenin Pathway

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in regulating the stability of Axin, a key component of the β-catenin destruction complex. In the absence of Wnt signaling, this complex targets β-catenin for proteasomal degradation, keeping its cytoplasmic levels low. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of target genes involved in cell proliferation and differentiation.

In many cancers, particularly colorectal cancer, mutations in components of the Wnt/β-catenin pathway, such as Adenomatous Polyposis Coli (APC), lead to its constitutive activation. Tankyrase inhibitors stabilize Axin, thereby promoting the degradation of β-catenin and inhibiting the growth of Wnt-dependent cancers. The benzimidazolone scaffold has emerged as a promising chemical starting point for the development of potent and selective tankyrase inhibitors.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the in vitro and in vivo data for the representative tankyrase inhibitors XAV939 and G007-LK.

Table 1: In Vitro Activity of Representative Tankyrase Inhibitors

CompoundTargetBiochemical IC50 (nM)Cell-Based Wnt Signaling IC50 (nM)Cell LineReference
XAV939TNKS111[1][2]50 (HEK293)HEK293[3]
TNKS24[1][2]
G007-LKTNKS146[4][5]50COLO-320DM[5]
TNKS225[4][5]

Table 2: In Vitro Antiproliferative Activity of Representative Tankyrase Inhibitors

CompoundCell LineGI50 (nM)Reference
G007-LKCOLO-320DM449[6]
SW403-[6]
XAV939Caco-2 (CD44+/CD133+)15,300[7]

Table 3: In Vivo Efficacy of Representative Tankyrase Inhibitors in Colorectal Cancer Xenograft Models

CompoundCell Line XenograftMouse StrainDosing ScheduleTumor Growth Inhibition (%)Reference
G007-LKCOLO-320DMNOD-SCID20 mg/kg, twice daily, i.p.61[8]
SW403NOD-SCID-71[8]
XAV939Patient-DerivedBalb/c Nude25 mg/kg (in combination with 5-FU)44.99 (combination)[9]
Caco-2 (CD44+/CD133+)NSG20 mg/kg, every 3 days, i.p.Significant inhibition[7]

Table 4: Pharmacokinetic Parameters of G007-LK in Mice

ParameterValueRoute of AdministrationDoseReference
Exposure in Plasma (>0.5 µM)Maintained for at least 16 hoursIntraperitoneal (i.p.)50 mg/kg[8]
Exposure in Tumor (>0.5 µM)Maintained for at least 16 hoursIntraperitoneal (i.p.)50 mg/kg[8]

Experimental Protocols

In Vitro Tankyrase Enzymatic Assay (Homogeneous Assay)

This protocol is adapted from a method for measuring the consumption of NAD+, the substrate for tankyrase.[10][11]

  • Reagents and Materials:

    • Recombinant human Tankyrase 1 or 2 enzyme.

    • Histone-coated 96-well or 384-well plates.

    • Biotinylated NAD+.

    • Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents).

    • Test compound (e.g., this compound analogs) at various concentrations.

    • Streptavidin-HRP conjugate.

    • Chemiluminescent substrate.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • To the histone-coated wells, add the test compound at desired concentrations.

    • Add the Tankyrase enzyme to initiate the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for the poly(ADP-ribosyl)ation of histones using biotinylated NAD+.

    • Add Streptavidin-HRP to the wells and incubate to allow binding to the biotinylated ADP-ribose chains.

    • Wash the plate to remove unbound reagents.

    • Add the chemiluminescent substrate.

    • Immediately measure the luminescence using a plate reader.

    • The signal is inversely proportional to the activity of the tankyrase enzyme. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[12][13][14]

  • Reagents and Materials:

    • Colorectal cancer cell line (e.g., COLO-320DM, HCT-116).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • Test compound at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control. GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

In Vivo Colorectal Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the test compound.[3][15][16][17][18]

  • Animals and Cell Line:

    • Immunocompromised mice (e.g., NOD-SCID or Balb/c Nude), typically 6-8 weeks old.

    • Human colorectal cancer cell line (e.g., COLO-320DM or HCT-116).

  • Procedure:

    • Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (width^2 x length)/2).

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule.

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

    • Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in mice.[8]

  • Animals and Dosing:

    • CD-1 or other suitable mouse strain.

    • Test compound formulated in an appropriate vehicle.

  • Procedure:

    • Administer a single dose of the test compound to the mice via the desired route (e.g., intravenous or intraperitoneal).

    • Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the test compound.

    • Calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) using appropriate software.

Mandatory Visualization

Wnt/β-catenin Signaling Pathway and the Role of Tankyrase

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and binds Tankyrase Tankyrase (TNKS1/2) Tankyrase->Destruction_Complex Inhibitor 5-Fluoro-1,3- dihydrobenzoimidazol-2-one (Analog) Inhibitor->Tankyrase Inhibits Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of benzimidazolone analogs on Tankyrase.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

In_Vitro_Vivo_Correlation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_correlation In Vitro-In Vivo Correlation (IVIVC) Biochemical_Assay Biochemical Assay (Tankyrase IC50) Cell_Assay Cell-Based Assay (Wnt Signaling IC50, GI50) Biochemical_Assay->Cell_Assay Identifies potent compounds PK_Study Pharmacokinetic Study (Mouse) Cell_Assay->PK_Study Selects lead candidates Analysis Data Analysis and Modeling Cell_Assay->Analysis Provides in vitro potency data Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Informs dosing regimen Efficacy_Study->Analysis Provides in vivo response data

Caption: Workflow illustrating the correlation of in vitro and in vivo studies for tankyrase inhibitors.

References

Comparative Docking Analysis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one with Key Anticancer Drug Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative in silico docking analysis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one against two prominent anticancer drug targets: Fibroblast Growth Factor Receptor 1 (FGFR1) and Human Topoisomerase IIα. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the binding potential of this compound relative to established and alternative inhibitors, supported by detailed experimental protocols and pathway visualizations.

Executive Summary

This compound, a fluorinated benzimidazole derivative, has been investigated for its potential as a therapeutic agent. This report leverages molecular docking simulations to predict the binding affinity and interaction patterns of this compound with the ATP-binding pocket of FGFR1 and the DNA-binding site of Topoisomerase IIα. The findings are compared with known inhibitors to assess its relative potential. While direct experimental docking data for this compound is limited in publicly available literature, this guide synthesizes data from closely related analogs and established inhibitors to provide a valuable comparative perspective.

Data Presentation: Comparative Docking Scores

The following tables summarize the binding affinities (docking scores) of this compound analogs and other inhibitors against FGFR1 and Topoisomerase IIα. Lower docking scores typically indicate a higher predicted binding affinity.

Table 1: Comparative Docking Scores for FGFR1

CompoundPDB IDDocking Score (kcal/mol)Reference
4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one (Dovitinib) *5AM6Not explicitly statedBunney, T., et al. (2016). Insights into the impact of mutations on FGFR1 and FGFR3 kinase activity and drug efficacy.
Ponatinib4ZSA-11.0 (example score)Study on identification of novel FGFR1 inhibitors via virtual screening.
Bevantolol4ZSAHigher than PonatinibA study on the binding thermodynamics and kinetics of FGFR1 inhibitors.[1]
3-hydroxy glabrol4ZSAHigher than PonatinibA study on the binding thermodynamics and kinetics of FGFR1 inhibitors.[1]
Erdafitinib4ZSANot explicitly statedA study on the binding modes of FGFR1 inhibitors.[2]

Note: Dovitinib is a close structural analog of this compound. While the specific docking score was not provided in the reference, its co-crystallization in the active site (PDB: 5AM6) confirms its binding. The scores for other inhibitors are provided for comparative context from virtual screening studies.

Table 2: Comparative Docking Scores for Topoisomerase IIα

CompoundPDB IDDocking Score (kcal/mol)Reference
Benzimidazole Derivative (C2) *1JIJ-5.366 (Glide Energy)A study on the evaluation and molecular docking of benzimidazole derivatives as antibacterial agents targeting Topoisomerase II.[3]
Etoposide5GWK-114.71 (CDocker Energy)A molecular docking study on benzamide derivatives as topoisomerase inhibitors.[4] Note: This score is from a different scoring function and is not directly comparable.
Ofloxacin5GWK-11.80 (Binding Energy)A molecular docking study of fluoroquinolines with human topoisomerase IIa and b.[5][6]
Sparfloxacin5GWK-11.43 (Binding Energy)A molecular docking study of fluoroquinolines with human topoisomerase IIa and b.[5]
QuercetinNot specified-8.47 (Dock Score)A study on novel sulfonamides as DNA Topoisomerase II inhibitors.
ResveratrolNot specified-10.02 (Dock Score)A study on novel sulfonamides as DNA Topoisomerase II inhibitors.

Note: Benzimidazole derivative (C2) is a representative compound from a study on benzimidazoles targeting Topoisomerase II. The docking scores for other inhibitors are provided for a broad comparison, though direct comparability is limited due to differing methodologies.

Experimental Protocols

A generalized experimental protocol for comparative molecular docking studies using AutoDock Vina is provided below.

1. Preparation of Receptor Structures:

  • Obtain Protein Structures: The 3D crystallographic structures of the target proteins (e.g., FGFR1 - PDB ID: 4ZSA, Topoisomerase IIα - PDB ID: 5GWK) are downloaded from the Protein Data Bank.

  • Prepare Receptor for Docking:

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein.

    • Gasteiger charges are computed and assigned to all atoms.

    • The prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of Ligand Structures:

  • Obtain Ligand Structures: The 2D structures of this compound and alternative inhibitors are drawn using chemical drawing software (e.g., ChemDraw) or retrieved from databases like PubChem.

  • Convert to 3D and Optimize: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).

  • Prepare Ligands for Docking:

    • Gasteiger charges are computed.

    • The rotatable bonds within the ligand are defined.

    • The prepared ligand structures are saved in the PDBQT format.

3. Molecular Docking Simulation (AutoDock Vina):

  • Define the Binding Site: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are set to encompass the entire binding pocket.

  • Run Docking Simulation: AutoDock Vina is executed with the prepared receptor and ligand files, along with a configuration file specifying the grid box parameters and the desired exhaustiveness of the search.

  • Analysis of Results: The output from Vina includes multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The protein-ligand interactions for the best-ranked poses are visualized and analyzed using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to visualize the relevant biological pathways and the experimental workflow.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 (Receptor Tyrosine Kinase) FGF->FGFR1 Binds GRB2 GRB2 FGFR1->GRB2 Activates PI3K PI3K FGFR1->PI3K Activates PLCg PLCγ FGFR1->PLCg Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation

FGFR1 Signaling Pathway

Topoisomerase_II_Mechanism TopoII Topoisomerase IIα CleavageComplex Topo II-DNA Cleavage Complex TopoII->CleavageComplex Creates Double-Strand Break DNA Supercoiled DNA DNA->TopoII Binds StrandPassage DNA Strand Passage CleavageComplex->StrandPassage Apoptosis Apoptosis CleavageComplex->Apoptosis Leads to Religation DNA Religation StrandPassage->Religation RelaxedDNA Relaxed DNA Religation->RelaxedDNA Inhibitor Topoisomerase II Inhibitor Inhibitor->CleavageComplex Stabilizes

Topoisomerase II Mechanism of Action

Comparative_Docking_Workflow Start Start TargetPrep Target Protein Preparation Start->TargetPrep LigandPrep Ligand Preparation Start->LigandPrep Docking Molecular Docking (e.g., AutoDock Vina) TargetPrep->Docking LigandPrep->Docking Analysis Pose and Score Analysis Docking->Analysis Comparison Comparative Analysis of Binding Affinities Analysis->Comparison Visualization Interaction Visualization Analysis->Visualization End End Comparison->End Visualization->End

Comparative Docking Workflow

References

A Comparative Analysis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: Assessing Selectivity and Toxicity Against Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity and toxicity of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one and its structurally related analogs. The benzimidazolone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and anticancer effects. Understanding the impact of substitutions, such as fluorination, on the selectivity and toxicity profile is crucial for the development of safe and effective therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel benzimidazolone-based drugs.

Executive Summary

While direct comparative studies on the kinase selectivity and in vivo toxicity of this compound are limited in the public domain, this guide compiles and analyzes existing data for structurally similar benzimidazolone derivatives. The available evidence suggests that substitutions on the benzene ring of the benzimidazolone core significantly influence cytotoxic activity and selectivity against cancer cell lines. Halogenation, in particular, is a common strategy to modulate the pharmacological properties of this scaffold. Due to the lack of a comprehensive kinase selectivity profile for the primary compound, this guide will focus on the comparative cytotoxicity of various benzimidazolone derivatives and provide general protocols for assessing kinase selectivity.

Comparative Cytotoxicity of Benzimidazolone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of this compound and a selection of its structural analogs against various human cancer cell lines and, where available, a non-cancerous cell line. It is important to note that the data has been aggregated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Reference
This compound Data not available-Data not available--
1-Propenyl-1,3-dihydro-benzimidazol-2-oneNeura 2a (neuroblastoma)~20HEK 293 (kidney)>20[1]
MCF-7 (breast cancer)~20[1]
HEK 293 (kidney cancer)~20[1]
5-ChlorobenzimidazoleBreast CancerFavorable--
5-(4-Methylpiperazin-1-ylsulfonyl)-1-phenyl-1H-benzo[d]imidazol-2(3H)-oneA549 (lung)9--[2]
HCC1937 (breast)2.6[2]
MDA-MB-468 (breast)4.5[2]
5-(Tetrahydro-2H-pyran-4-ylsulfonyl)-1-phenyl-1H-benzo[d]imidazol-2(3H)-oneA549 (lung)7.5--[2]
HCC1937 (breast)3.2[2]
MDA-MB-468 (breast)5.8[2]

Comparative Kinase Selectivity

Benzimidazole derivatives are known to act as kinase inhibitors, often by competing with ATP for the binding site in the kinase domain. The selectivity of these compounds is highly dependent on the substitution pattern around the benzimidazole core, which influences the interactions with amino acid residues in and around the ATP-binding pocket.

  • Substitutions at the N1 and C2 positions can significantly impact kinase selectivity.

  • Halogenation at the C5 and C6 positions can modulate potency and selectivity, likely through interactions with specific sub-pockets of the kinase active site.

To assess the selectivity of a novel benzimidazolone derivative, a broad kinase panel screening is recommended. The following table provides a template for presenting such data, showing the percentage of inhibition at a fixed concentration (e.g., 1 µM) against a panel of representative kinases.

Kinase FamilyKinase Target% Inhibition at 1 µM (Compound A)% Inhibition at 1 µM (Compound B)
TKEGFR
TKVEGFR2
TKSRC
Ser/ThrCDK2/cyclin A
Ser/ThrAurora A
Ser/ThrAKT1
Ser/ThrMAPK1

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 96-well plates.

  • Test compounds (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinases.

  • Kinase-specific substrates.

  • ATP.

  • Test compounds (dissolved in DMSO).

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity and Selectivity Assessment

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 In Vitro Selectivity Assessment cluster_2 Data Analysis and Comparison A Cell Line Seeding (Cancer and Normal) B Compound Treatment (Varying Concentrations) A->B C MTT Assay B->C D IC50 Determination C->D I Comparative Analysis of Selectivity and Toxicity D->I E Kinase Panel Screening F Kinase Inhibition Assay (e.g., ADP-Glo) E->F G IC50/Ki Determination F->G H Selectivity Profile Generation G->H H->I

Caption: Workflow for assessing cytotoxicity and selectivity.

Hypothetical Signaling Pathway Inhibition by a Benzimidazolone Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Benzimidazolone Benzimidazolone Inhibitor Benzimidazolone->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The analysis of available data on benzimidazolone derivatives highlights the critical role of substituent patterns in determining their cytotoxic and kinase inhibitory profiles. While specific data for this compound is sparse, the general trends observed for halogenated and other substituted analogs suggest that it likely possesses significant biological activity. The introduction of a fluorine atom can influence various properties, including metabolic stability, binding affinity, and cellular uptake, which in turn affect selectivity and toxicity.

For a definitive assessment of this compound, further experimental studies are essential. These should include comprehensive in vitro cytotoxicity screening against a panel of cancer and normal cell lines, broad-panel kinase selectivity profiling, and subsequent in vivo toxicity and efficacy studies. The protocols and comparative data presented in this guide provide a foundational framework for conducting and interpreting such investigations, ultimately aiding in the advancement of more selective and less toxic benzimidazolone-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This compound, while valuable in research and development, must be handled as hazardous waste. This guide provides a comprehensive, step-by-step protocol for its safe disposal.

Hazard Identification and Immediate Precautions

This compound is classified under GHS pictograms as GHS07, indicating it may be an irritant, a skin sensitizer, or harmful if swallowed.[1] The signal word associated with this compound is "Warning".[1] Due to its fluorinated organic nature, it is considered a hazardous material and requires specialized disposal procedures.[2][3]

Immediate Actions:

  • In case of a spill, avoid generating dust.

  • Wear appropriate Personal Protective Equipment (PPE).

  • Isolate the spill area.

  • Follow the cleanup procedure outlined below.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following minimum PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apronProtects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRequired if working outside a fume hood or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to mitigate risks. Do not pour this chemical down the drain.[3][4]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid compound.

    • Contaminated lab supplies (e.g., weighing paper, pipette tips, gloves, and other disposable equipment).

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware.

  • Waste Container Selection:

    • Use a dedicated, sealable, and chemically compatible waste container clearly labeled for "Halogenated Organic Waste".[3]

    • Separate solid and liquid waste into different, appropriately labeled containers.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound and any contaminated solid materials into the designated solid hazardous waste container. Avoid creating dust.

    • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for liquid hazardous waste. Do not mix with non-halogenated waste streams.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5] Disposal through a high-temperature industrial combustion plant is a recommended method for similar compounds.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

Emergency ScenarioAction
Minor Spill 1. Restrict access to the area.2. Wearing appropriate PPE, cover the spill with an absorbent material for liquids or gently sweep up solids, avoiding dust generation.3. Place the cleanup materials into the designated hazardous waste container.4. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Major Spill 1. Evacuate the immediate area.2. Alert your institution's Environmental Health and Safety (EHS) department immediately.3. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_identification cluster_segregation cluster_collection cluster_storage cluster_disposal cluster_end start Start: Have 5-Fluoro-1,3-dihydro- benzoimidazol-2-one Waste identify_waste Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify_waste solid_waste Solid Waste (e.g., powder, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid seal_store Seal and Store in Designated Hazardous Waste Area collect_solid->seal_store collect_liquid->seal_store professional_disposal Arrange for Pickup by Licensed Disposal Vendor seal_store->professional_disposal end_point End: Waste Properly Disposed professional_disposal->end_point

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 2
Reactant of Route 2
5-Fluoro-1,3-dihydrobenzoimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.